PIP4K-IN-a131
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-(1H-indol-3-yl)-3-isoquinolin-5-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3/c21-11-16(19-13-23-20-7-2-1-6-18(19)20)10-14-4-3-5-15-12-22-9-8-17(14)15/h1-10,12-13,23H/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWKEWLUVHLNEX-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=CC3=CC=CC4=C3C=CN=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CC=CC4=C3C=CN=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Dual-Pronged Attack of PIP4K-IN-a131 on Cancer Cells: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of PIP4K-IN-a131, a novel small molecule inhibitor that demonstrates cancer-selective lethality. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. We will explore the core mechanism, associated signaling pathways, quantitative efficacy data, and detailed experimental protocols to facilitate further investigation and development of this promising anti-cancer agent.
Core Mechanism: A Bifurcated Strategy for Cancer Cell Elimination
This compound employs a unique dual-inhibitory mechanism that capitalizes on the inherent differences between normal and cancerous cells, particularly those with an activated Ras pathway. The primary cellular target of this compound has been identified as the Phosphatidylinositol 5-Phosphate 4-Kinase (PIP4K) family of lipid kinases.[1][2][3][4]
In Normal Cells: A Reversible Arrest
In non-transformed cells, inhibition of PIP4Ks by this compound leads to a reversible growth arrest at the G1/S phase of the cell cycle.[1] This cytostatic effect is achieved through the transcriptional upregulation of PIK3IP1, a known suppressor of the PI3K/Akt/mTOR signaling pathway. By halting cell cycle progression in healthy cells, this compound exhibits a protective effect, a desirable characteristic for a chemotherapeutic agent.
In Cancer Cells: A Fatal Mitotic Catastrophe
Conversely, in cancer cells harboring Ras mutations, the cellular response to this compound is dramatically different and ultimately lethal. Activated Ras signaling overrides the a131-induced upregulation of PIK3IP1, thereby allowing the cancer cells to bypass the G1/S checkpoint and proceed into mitosis. It is within this mitotic phase that the second prong of this compound's attack is revealed. The compound interferes with the proper clustering of supernumerary centrosomes, a common feature of cancer cells. This disruption leads to mitotic catastrophe and subsequent cell death, providing a potent and cancer-selective killing mechanism.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.
| Target | Assay Type | IC50 (µM) | Reference |
| Purified PIP4K2A | In vitro kinase assay | 1.9 | |
| Total PIP4Ks | In vitro kinase assay | 0.6 |
| Cell Type | Assay Type | GI50 (µM) | Reference |
| Normal Human Cell Lines (Average) | MTT Assay (72h) | 6.5 | |
| Cancer Cell Lines (Average) | MTT Assay (72h) | 1.7 |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound in normal vs. cancer cells.
Caption: Workflow for identification and characterization of this compound.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the characterization of this compound. These are intended as a guide and may require optimization for specific experimental conditions.
In Vitro PIP4K Kinase Assay (Radiometric)
This assay measures the enzymatic activity of PIP4K by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]-ATP into its lipid substrate, phosphatidylinositol-5-phosphate (PI5P).
Materials:
-
Recombinant human PIP4K2A enzyme
-
Phosphatidylinositol 5-phosphate (PI5P)
-
Phosphatidylserine (PS)
-
[γ-³²P]-ATP
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other inhibitors) dissolved in DMSO
-
Stopping Solution (e.g., 1 M HCl)
-
Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60)
-
TLC Developing Solvent (e.g., Chloroform:Methanol:Ammonia:Water)
-
Phosphorimager or autoradiography film
Procedure:
-
Substrate Preparation: Prepare mixed micelles of PI5P and PS (e.g., at a 1:1 molar ratio) by drying down the lipids under nitrogen and resuspending in kinase assay buffer followed by sonication.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the PI5P/PS substrate, and the desired concentration of this compound (or DMSO vehicle control).
-
Enzyme Addition: Add the recombinant PIP4K2A enzyme to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]-ATP. Incubate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stopping solution.
-
Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol extraction.
-
TLC Separation: Spot the extracted lipid phase onto a TLC plate and develop the chromatogram using the TLC developing solvent to separate the product (PI(4,5)P₂) from the substrate (PI5P).
-
Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film. Quantify the radiolabeled PI(4,5)P₂ spot to determine kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Identification
CETSA is a powerful method to identify the protein targets of a compound in a cellular context based on the principle of ligand-induced thermal stabilization of the target protein.
Materials:
-
Cultured cells (e.g., normal BJ fibroblasts)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for heating (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against candidate target proteins (e.g., PIP4K isoforms)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication in lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using antibodies against suspected target proteins.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.
Cell Viability/Growth Inhibition (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cultured normal and cancer cell lines
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of the compound relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Immunofluorescence for Centrosome Analysis
This technique is used to visualize and quantify centrosomes within cells to assess the effects of this compound on centrosome clustering.
Materials:
-
Cultured cancer cells (e.g., those with known supernumerary centrosomes)
-
This compound
-
Coverslips
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100) if using paraformaldehyde fixation
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibodies against a centrosomal marker (e.g., anti-γ-tubulin or anti-pericentrin)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle for a time that allows cells to enter mitosis.
-
Fixation: Fix the cells with ice-cold methanol or paraformaldehyde.
-
Permeabilization (if needed): If using paraformaldehyde, permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in blocking solution.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the centrosomal marker.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells and count the number of distinct centrosomes (visualized as γ-tubulin or pericentrin foci). Compare the number and clustering of centrosomes in treated versus untreated cells.
This comprehensive guide provides a foundational understanding of the mechanism of action of this compound in cancer cells. The provided data and protocols offer a starting point for further research into this promising therapeutic candidate.
References
- 1. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Inhibitory Action of PIP4K-IN-a131: A Technical Guide to its Interaction with the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the compound PIP4K-IN-a131 (also referred to as a131), a novel small molecule inhibitor with dual-inhibitory properties targeting Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4Ks). We explore its mechanism of action, particularly its intricate and differential impact on the critical PI3K/Akt/mTOR signaling pathway in normal versus cancer cells. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.
Introduction to this compound and the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes including growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] this compound has emerged as a compound of interest due to its unique, context-dependent modulation of this pathway.[3][4]
This compound was identified through a phenotypic screen for its cancer-selective cytotoxicity. Subsequent unbiased cellular thermal shift assays (CETSA) combined with mass spectrometry identified the PIP4K lipid kinase family as its primary cellular target. This family of enzymes, comprising PIP4K2A, PIP4K2B, and PIP4K2C, phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid.
The inhibitory action of this compound on PIP4Ks initiates a signaling cascade that selectively induces lethality in cancer cells while causing reversible growth arrest in normal cells, primarily through modulation of the PI3K/Akt/mTOR pathway.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound against its targets has been quantified through in vitro kinase assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Target | Inhibitor | IC50 (µM) | Assay Condition |
| Purified PIP4K2A | This compound | 1.9 | In vitro kinase assay |
| Total PIP4Ks Activity | This compound | 0.6 | In vitro kinase assay |
| Purified PIP4K2A | a166 (derivative) | 1.8 | In vitro kinase assay |
| Purified PIP4K2A | I-OMe-AG-538 | 2.1 | In vitro kinase assay |
Data sourced from Kitagawa et al., 2017.
Mechanism of Action: Differential Regulation of the PI3K/Akt/mTOR Pathway
The interaction of this compound with the PI3K/Akt/mTOR pathway is indirect and dependent on the cellular context, specifically the status of the Ras signaling pathway.
In Normal Cells: Induction of Reversible Growth Arrest
In normal, non-transformed cells, inhibition of PIP4K by this compound leads to the transcriptional upregulation of PIK3IP1 (Phosphatidylinositol-3-Kinase Interacting Protein 1). PIK3IP1 is a known suppressor of the PI3K/Akt/mTOR pathway. This suppression of PI3K signaling leads to a reversible growth arrest, primarily at the G1/S phase of the cell cycle, effectively protecting normal cells from the cytotoxic effects of the compound.
In Ras-Activated Cancer Cells: Induction of Mitotic Catastrophe
A striking feature of this compound is its differential effect in cancer cells harboring activating Ras mutations. In these cells, the activated Ras pathway overrides the this compound-induced upregulation of PIK3IP1. This allows the cancer cells to bypass the G1/S arrest and maintain an active PI3K/Akt/mTOR pathway.
However, this compound possesses a second, mitotic-related activity. As the Ras-transformed cells proceed into mitosis, this compound's ability to de-cluster supernumerary centrosomes becomes critical. This leads to mitotic catastrophe and selective cell death in the cancer cells. This dual-inhibitory mechanism is the foundation of its cancer-selective lethality.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling interactions.
Caption: this compound signaling in normal cells.
Caption: this compound signaling in Ras-activated cancer cells.
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the function of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Identification
This method is used to identify the protein targets of a compound in a cellular context.
-
Cell Culture and Lysis: Normal BJ cells are cultured and harvested. The cell lysate is prepared.
-
Compound Incubation: The cell lysate is incubated with either this compound or a vehicle control.
-
Thermal Challenge: The treated lysates are subjected to a temperature gradient. Target proteins bound to the compound exhibit increased thermal stability.
-
Protein Separation: Soluble proteins are separated from aggregated proteins by centrifugation.
-
Mass Spectrometry: The soluble protein fraction is analyzed by mass spectrometry to identify proteins that are stabilized by the compound.
-
Data Analysis: Proteins showing increased stability in the presence of this compound are identified as potential targets. PIP4Ks were identified as the primary targets using this method.
Caption: Workflow for CETSA-based target identification.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of PIP4Ks and the inhibitory effect of the compound.
-
Reagents: Purified recombinant PIP4K enzyme, lipid substrate (e.g., PI5P), and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are prepared in a kinase assay buffer.
-
Inhibitor Pre-incubation: The enzyme is pre-incubated with varying concentrations of this compound or a vehicle control.
-
Kinase Reaction: The kinase reaction is initiated by adding the ATP and lipid substrate mixture. The reaction proceeds for a defined time at a controlled temperature.
-
Reaction Termination: The reaction is stopped, typically by adding an acidic solution.
-
Lipid Extraction and Separation: The phosphorylated lipid product is extracted and separated from the unreacted substrate, often using thin-layer chromatography (TLC).
-
Quantification: The amount of phosphorylated product is quantified, for example, by autoradiography if a radiolabeled substrate was used.
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. These data are then plotted to determine the IC50 value.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Computer-Aided Targeting of the PI3K/Akt/mTOR Pathway: Toxicity Reduction and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality. [escholarship.org]
The Role of PIP4K-IN-a131 in Inducing Mitotic Catastrophe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIP4K-IN-a131 is a novel small molecule inhibitor demonstrating a unique dual-inhibitory mechanism that leads to cancer-selective lethality through the induction of mitotic catastrophe.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in disrupting mitotic integrity in cancer cells while promoting a reversible cell cycle arrest in normal cells. We will detail the underlying signaling pathways, present key quantitative data from preclinical studies, and provide comprehensive experimental protocols for assessing the compound's effects.
Introduction: A Dual-Pronged Approach to Cancer Therapy
Achieving a therapeutic window that maximizes cancer cell killing while minimizing toxicity to normal tissues is a central goal in oncology drug development. This compound (also referred to as a131) has emerged as a promising agent that exemplifies this principle.[1] It achieves cancer-selective lethality by exploiting the inherent differences between normal and cancer cell cycle regulation, specifically in cells with an activated Ras pathway.[1][3]
The compound's primary intracellular targets are the Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4K). By inhibiting PIP4K, this compound triggers distinct downstream effects in normal versus cancer cells. In normal cells, PIP4K inhibition leads to the transcriptional upregulation of PIK3IP1, a suppressor of the PI3K/Akt/mTOR pathway, resulting in a reversible G1/S phase arrest. Conversely, in Ras-activated cancer cells, this checkpoint is overridden, forcing the cells to enter mitosis. It is within this mitotic phase that the compound's second inhibitory activity manifests, leading to the de-clustering of supernumerary centrosomes and ultimately, mitotic catastrophe.
Quantitative Analysis of this compound Activity
The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key data from published studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (µM) |
| Purified PIP4K2A | 1.9 |
| Total PIP4Ks | 0.6 |
Table 2: Cell Viability and Growth Inhibition
| Cell Type | GI50 (µM) | Description |
| Normal Human Cell Lines | 6.5 | Average across a panel of normal cells. |
| Cancer Cell Lines | 1.7 | Average across a panel of cancer cells. |
Table 3: Effect of this compound on Cell Cycle Distribution in Normal vs. Transformed Cells
| Cell Type | Treatment | % G1/S Phase | % G2/M Phase |
| Normal BJ Cells | DMSO | 55 | 20 |
| Normal BJ Cells | a131 | 75 | 10 |
| Transformed BJ | DMSO | 40 | 35 |
| Transformed BJ | a131 | 20 | 60 |
Signaling Pathways and Mechanism of Action
The differential effects of this compound in normal and cancer cells are governed by the interplay between the PIP4K and Ras signaling pathways.
In Normal Cells: Reversible G1/S Arrest
In normal cells, the inhibition of PIP4K by this compound leads to the upregulation of PIK3IP1. PIK3IP1, in turn, suppresses the PI3K/Akt/mTOR signaling cascade, a critical driver of cell cycle progression. This suppression results in a reversible arrest at the G1/S checkpoint, effectively protecting normal cells from the cytotoxic effects of the compound.
References
- 1. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
The Dual Role of PIP4K-IN-a131: A Technical Guide to the Transcriptional Upregulation of PIK3IP1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound PIP4K-IN-a131, a potent inhibitor of phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks), has emerged as a molecule of significant interest in cancer research due to its dual mechanism of action. In normal, non-transformed cells, this compound induces a reversible cell cycle arrest at the G1/S phase. This cytostatic effect is primarily mediated through the transcriptional upregulation of Phosphoinositide-3-Kinase Interacting Protein 1 (PIK3IP1), a critical negative regulator of the pro-survival PI3K/Akt/mTOR signaling pathway. Conversely, in cancer cells characterized by activated Ras signaling, this protective mechanism is overridden, leading to mitotic catastrophe and selective cell death. This technical guide provides an in-depth analysis of the transcriptional upregulation of PIK3IP1 by this compound, detailing the underlying signaling pathways, quantitative data, and comprehensive experimental protocols.
Introduction
The phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PIK3IP1 is a transmembrane protein that directly binds to the p110 catalytic subunit of PI3K, thereby inhibiting its activity and suppressing the downstream PI3K/Akt/mTOR pathway. The discovery that the small molecule this compound can selectively upregulate the expression of this endogenous tumor suppressor in normal cells presents a novel strategy for cancer therapy with a potential for a wider therapeutic window. This document serves as a comprehensive resource for understanding and investigating the molecular mechanisms governing this selective upregulation.
Quantitative Data
The inhibition of PIP4K by this compound leads to a significant increase in the expression of PIK3IP1 at both the mRNA and protein levels in normal cells. While the precise fold-change in normal cells treated with this compound is not explicitly quantified in the primary literature, related studies on the Ras-mediated suppression of PIK3IP1 provide an indication of the potential magnitude of this upregulation. Pharmacological inhibition of LSD1, a downstream effector in the Ras pathway that suppresses PIK3IP1, resulted in a 3- to 10-fold increase in PIK3IP1 mRNA expression in Ras/Raf-mutant cancer cell lines.
| Compound | Target | Cell Type | Effect on PIK3IP1 mRNA | Effect on PIK3IP1 Protein | IC50 (PIP4K2A) | IC50 (PIP4Ks) | Reference |
| This compound | PIP4K Lipid Kinases | Normal BJ cells | Upregulation | Upregulation | 1.9 µM | 0.6 µM | [1] |
| LSD1 Inhibitor (S2101) | LSD1 | Ras/Raf-mutant cancer cells | 3-10 fold increase | Not specified | Not applicable | Not applicable |
Signaling Pathways
The transcriptional upregulation of PIK3IP1 by this compound is a key event in the differential response of normal and cancer cells to this inhibitor. The proposed signaling pathway is initiated by the inhibition of PIP4K enzymes.
Proposed Mechanism of PIK3IP1 Upregulation
Inhibition of PIP4K by this compound is hypothesized to lead to an accumulation of its substrate, phosphatidylinositol 5-phosphate (PI(5)P). Elevated levels of nuclear PI(5)P are thought to activate a yet-unidentified nuclear receptor or transcription factor. This, in turn, initiates the transcriptional activation of the PIK3IP1 gene, leading to increased synthesis of PIK3IP1 mRNA and protein. The newly synthesized PIK3IP1 protein then suppresses the PI3K/Akt/mTOR pathway, resulting in a G1/S cell cycle arrest in normal cells.
Ras-Mediated Override in Cancer Cells
In cancer cells with activating Ras mutations, the Ras/Raf/MEK/ERK pathway is constitutively active. This pathway actively suppresses the expression of PIK3IP1, thereby promoting the activity of the PI3K/Akt/mTOR pathway. This suppression of PIK3IP1 allows cancer cells to bypass the G1/S arrest induced by this compound. Consequently, these cells enter mitosis where they are susceptible to the second inhibitory function of this compound, which involves the de-clustering of supernumerary centrosomes, leading to mitotic catastrophe and cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of PIK3IP1 upregulation by this compound.
Quantitative Real-Time PCR (qRT-PCR) for PIK3IP1 mRNA Expression
This protocol is for the quantification of PIK3IP1 mRNA levels in cells treated with this compound.
Materials:
-
Cells (e.g., normal human fibroblasts)
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
SYBR Green PCR Master Mix
-
qRT-PCR instrument
-
Primers for PIK3IP1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or DMSO for the specified duration (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Set up the qRT-PCR reaction using SYBR Green Master Mix, cDNA template, and primers for PIK3IP1 and the housekeeping gene.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in PIK3IP1 mRNA expression, normalized to the housekeeping gene and the vehicle control.
Western Blotting for PIK3IP1 Protein Expression
This protocol details the detection and quantification of PIK3IP1 protein levels.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PIK3IP1
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PIK3IP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in PIK3IP1 protein expression.
Luciferase Reporter Assay for PIK3IP1 Promoter Activity
This assay measures the transcriptional activity of the PIK3IP1 promoter in response to this compound.
Materials:
-
Luciferase reporter construct containing the PIK3IP1 promoter region upstream of the luciferase gene.
-
Control reporter vector (e.g., Renilla luciferase) for normalization.
-
Cells for transfection.
-
Transfection reagent.
-
This compound and DMSO.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells with the PIK3IP1 promoter-luciferase construct and the control reporter vector.
-
Treatment: After transfection, treat the cells with this compound or DMSO.
-
Cell Lysis: Lyse the cells according to the reporter assay system protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold change in promoter activity in treated versus control cells.
Chromatin Immunoprecipitation (ChIP) Assay
This assay can be used to determine if the upregulation of PIK3IP1 is associated with changes in the binding of specific transcription factors or RNA Polymerase II to the PIK3IP1 promoter.
Materials:
-
Cells treated with this compound or DMSO.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis and sonication buffers.
-
Antibody against the transcription factor of interest or RNA Polymerase II.
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for the PIK3IP1 promoter for qPCR analysis.
Procedure:
-
Cross-linking and Cell Lysis: Cross-link protein-DNA complexes in treated and control cells with formaldehyde, followed by quenching with glycine and cell lysis.
-
Chromatin Shearing: Shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the target protein or control IgG overnight.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Use qPCR with primers specific to the PIK3IP1 promoter to quantify the amount of co-precipitated DNA.
Conclusion
This compound represents a promising therapeutic candidate with a unique mechanism of action that exploits the differences between normal and cancer cells. The transcriptional upregulation of PIK3IP1 is a pivotal event that mediates the cytostatic effect of this compound in normal tissues, potentially contributing to a favorable safety profile. The detailed understanding of the signaling pathways and the availability of robust experimental protocols are essential for the further development and optimization of PIP4K inhibitors as a novel class of anti-cancer agents. This technical guide provides a foundational resource for researchers dedicated to advancing this exciting area of drug discovery.
References
Discovery and Initial Screening of PIP4K-IN-a131: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and initial screening of PIP4K-IN-a131, a small molecule inhibitor identified for its potent and selective cytotoxicity against cancer cells. The compound was discovered through a phenotypic screen and its primary cellular target was identified as the phosphatidylinositol 5-phosphate 4-kinase (PIP4K) family. This compound exerts its cancer-selective lethality through a dual mechanism of action. Inhibition of PIP4K leads to the transcriptional upregulation of PIK3IP1, a negative regulator of the PI3K/Akt/mTOR pathway, resulting in a reversible G1/S cell cycle arrest in normal cells. However, in cancer cells with activated Ras signaling, this checkpoint is overridden. These cells proceed to mitosis, where a secondary effect of this compound on mitotic processes, specifically the de-clustering of supernumerary centrosomes, induces mitotic catastrophe and subsequent cell death. This document provides a comprehensive overview of the experimental methodologies, quantitative data from initial screenings, and the signaling pathways involved.
Discovery via Phenotypic Screening
This compound was identified from a chemical library through a phenotypic screening campaign designed to discover compounds with selective lethality toward cancer cells over their normal counterparts.
Experimental Protocol: Cancer-Selective Cytotoxicity Screen
-
Cell Lines: A panel of human normal and cancer cell lines were used. For initial screening, isogenic human BJ fibroblast lines were utilized: a normal BJ cell line and a transformed BJ cell line expressing oncogenic H-RasV12.
-
Assay Format: Cells were seeded in 96-well or 384-well microplates and allowed to adhere overnight.
-
Compound Treatment: A library of small molecules was added to the cells at various concentrations.
-
Incubation: Cells were incubated with the compounds for a period of 48 to 72 hours.
-
Cytotoxicity Measurement: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) was calculated for each compound against each cell line. Compounds exhibiting a significantly lower GI50 in cancer cell lines compared to normal cell lines were selected as primary hits.
Target Identification: Cellular Thermal Shift Assay (CETSA)
The direct cellular target of this compound was identified using a mass spectrometry-based Cellular Thermal Shift Assay (MS-CETSA). This unbiased approach identified the PIP4K lipid kinase family as the primary binding partner.[1][2]
Experimental Protocol: Mass Spectrometry-Cellular Thermal Shift Assay (MS-CETSA)
-
Cell Culture and Treatment: Normal BJ cells were cultured to high confluency. The cells were then treated with either this compound or a vehicle control (DMSO) and incubated to allow for compound uptake and target engagement.
-
Heat Challenge: The cell suspensions were divided into aliquots and heated to a range of temperatures for a defined period (e.g., 3 minutes). This causes protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Cells were lysed, and the soluble protein fraction was separated from the aggregated proteins by high-speed centrifugation.
-
Protein Digestion and Labeling: The soluble proteins from each temperature point were digested into peptides. The peptides from each sample were then labeled with tandem mass tags (TMT) for relative quantification.
-
LC-MS/MS Analysis: The labeled peptides were pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction at each temperature.
-
Data Analysis: Melting curves were generated for thousands of proteins by plotting the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein. The PIP4K isoforms showed significant thermal stabilization in the presence of this compound.
In Vitro Kinase Activity and Cellular Potency
The inhibitory activity of this compound against its identified target was confirmed through in vitro kinase assays.[1] Its cellular potency was quantified by determining the GI50 values across a panel of cell lines.[1]
Experimental Protocol: In Vitro PIP4K Kinase Assay
-
Enzyme and Substrate Preparation: Recombinant human PIP4K2A enzyme was used. The lipid substrate, phosphatidylinositol 5-phosphate (PI5P), was prepared in a reaction buffer.[3]
-
Reaction Mixture: The kinase reaction was performed in a buffer containing the enzyme, the lipid substrate, and ATP. For inhibitor studies, varying concentrations of this compound were pre-incubated with the enzyme.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature.
-
Detection of Kinase Activity: The amount of ADP produced, which is directly proportional to the kinase activity, was quantified using a commercial bioluminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial screening of this compound.
| Target | IC50 (µM) |
| PIP4K2A (in vitro) | 1.9 |
| PIP4Ks (in vitro) | 0.6 |
| Table 1: In Vitro Inhibitory Activity of this compound. |
| Cell Line Category | Average GI50 (µM) |
| Normal Human Cells | 6.5 |
| Human Cancer Cells | 1.7 |
| Table 2: Average Growth Inhibitory Potency (GI50) of this compound. |
Signaling Pathways and Mechanisms of Action
PIP4K Signaling and its Inhibition by this compound
PIP4K enzymes phosphorylate PI5P to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Inhibition of PIP4K by this compound leads to a signaling cascade that results in cell cycle arrest in normal cells.
Caption: Signaling pathway of PIP4K inhibition by this compound.
Experimental Workflow for Discovery and Target Identification
The overall workflow for the discovery and initial characterization of this compound involved a multi-step process from initial high-throughput screening to target validation.
Caption: Experimental workflow for this compound discovery.
Induction of Mitotic Catastrophe in Cancer Cells
In Ras-activated cancer cells that bypass the G1/S arrest, this compound induces mitotic catastrophe. This is attributed to a secondary, off-target effect that leads to the de-clustering of supernumerary centrosomes, a common feature of cancer cells. This results in aberrant mitosis and subsequent cell death.
Caption: Induction of mitotic catastrophe by this compound.
Conclusion
This compound represents a promising lead compound identified through a cancer-cell selective phenotypic screen. Its dual mechanism of action, involving the on-target inhibition of PIP4K leading to cytostatic effects in normal cells and a secondary activity inducing mitotic catastrophe in cancer cells, provides a novel therapeutic strategy. This guide summarizes the foundational discovery and initial characterization of this compound, providing essential data and methodologies for further research and development in the field of oncology.
References
The Dual-Action of PIP4K-IN-a131: A Targeted Approach to Mitotic Catastrophe in Cancer Cells with Supernumerary Centrosomes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PIP4K-IN-a131 is a novel small molecule inhibitor with a dual-inhibitory mechanism that selectively induces lethality in cancer cells, particularly those harboring Ras pathway mutations, while sparing normal cells. This technical guide delves into the core mechanism of this compound, focusing on its targeted inhibition of the Phosphatidylinositol-5-Phosphate 4-Kinase (PIP4K) family and its profound effect on the de-clustering of supernumerary centrosomes, a common feature in many cancers. Through a detailed examination of its impact on critical signaling pathways, presentation of quantitative data, and comprehensive experimental protocols, this document serves as a vital resource for professionals engaged in oncology research and the development of targeted cancer therapeutics.
Introduction
Cancer is fundamentally a disease of uncontrolled cell proliferation, often characterized by genomic instability. A key contributor to this instability is the presence of supernumerary centrosomes, which can lead to aberrant mitotic spindle formation and chromosome mis-segregation. Cancer cells, however, have evolved mechanisms to cluster these extra centrosomes, enabling a pseudo-bipolar mitosis and ensuring their survival. Disrupting this clustering process presents a promising therapeutic strategy to selectively eliminate cancer cells.
This compound has emerged as a potent agent in this context. It exhibits a unique dual-action mechanism: in normal cells, it induces a reversible G1/S cell cycle arrest, while in cancer cells, particularly those with activated Ras signaling, it triggers mitotic catastrophe by preventing the clustering of supernumerary centrosomes.[1][2][3] This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of this compound.
Mechanism of Action
Targeting the PIP4K Lipid Kinase Family
This compound's primary molecular targets are the members of the Phosphatidylinositol-5-Phosphate 4-Kinase (PIP4K) family, specifically PIP4K2A, PIP4K2B, and PIP4K2C.[1] These lipid kinases play crucial roles in phosphoinositide signaling, which governs a multitude of cellular processes including cell growth, proliferation, and survival.
Differential Effects on Normal and Cancer Cells
The dual-inhibitory nature of this compound is central to its cancer-selective lethality.
-
Normal Cells: In non-transformed cells, inhibition of PIP4K by this compound leads to the transcriptional upregulation of PIK3IP1, a suppressor of the PI3K/Akt/mTOR signaling pathway. This suppression results in a reversible growth arrest at the G1/S phase of the cell cycle.
-
Cancer Cells (Ras-activated): In cancer cells with an activated Ras/Raf/MEK/ERK pathway, the growth arrest induced by this compound is overridden. These cells proceed into mitosis, where the second inhibitory function of this compound becomes critical. The compound's ability to de-cluster supernumerary centrosomes leads to the formation of multipolar spindles, resulting in mitotic catastrophe and subsequent cell death. While PIP4K is the identified target for the cell cycle effects, the direct mitotic targets responsible for centrosome de-clustering remain to be fully elucidated.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PIP4K2A, purified) | 1.9 µM | In vitro enzyme assay | |
| IC50 (PIP4Ks) | 0.6 µM | In vitro enzyme assay |
Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound against purified PIP4K2A and the broader PIP4K family.
| Cell Line | Treatment | Percentage of Cells with Multipolar Spindles | Reference |
| Transformed BJ cells | DMSO (Control) | ~5% | |
| Transformed BJ cells | This compound (5 µM, 24h) | >40% | |
| Normal BJ cells | This compound (5 µM, 24h) | ~10% |
Table 2: Effect of this compound on Mitotic Spindle Polarity. This table quantifies the induction of multipolar spindles in normal and transformed cells following treatment with this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Reagents
-
Cell Lines:
-
Normal human diploid fibroblasts (e.g., BJ)
-
Transformed human diploid fibroblasts (e.g., BJ-RasV12)
-
Various cancer cell lines (e.g., HeLa, HCT116)
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in culture medium.
Immunofluorescence Staining for Centrosome and Spindle Analysis
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that allows for individual cell analysis.
-
Treatment: Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration (e.g., 24 hours).
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
To visualize centrosomes: anti-γ-tubulin antibody.
-
To visualize mitotic spindles: anti-α-tubulin or anti-β-tubulin antibody.
-
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI (4′,6-diamidino-2-phenylindole) to visualize DNA, and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Analyze the slides using a fluorescence or confocal microscope.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or DMSO.
-
Incubation: Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or DMSO.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Differential Signaling Effects of this compound. This diagram illustrates the distinct signaling pathways activated by this compound in normal versus Ras-activated cancer cells, leading to different cellular fates.
Figure 2: Immunofluorescence Workflow. This diagram outlines the key steps in the immunofluorescence protocol for visualizing centrosomes and mitotic spindles after treatment with this compound.
Conclusion
This compound represents a promising therapeutic candidate due to its selective cytotoxicity towards cancer cells with supernumerary centrosomes. Its dual mechanism of action, which involves the targeted inhibition of PIP4K and the induction of mitotic catastrophe through centrosome de-clustering, highlights a sophisticated approach to cancer therapy. This technical guide provides a foundational understanding of this compound's properties and the experimental frameworks for its investigation. Further research into the precise mitotic targets of this compound will undoubtedly pave the way for the development of more refined and effective cancer treatments.
References
Methodological & Application
Application Notes and Protocols for PIP4K-IN-a131 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIP4K-IN-a131 is a dual-inhibitory compound that selectively targets cancer cells while showing cytostatic and reversible effects on normal cells.[1][2] Its primary mechanism of action involves the inhibition of the lipid kinase family, Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4Ks).[1][3] This inhibition leads to a G1/S cell cycle arrest in normal cells through the upregulation of PIK3IP1, a suppressor of the PI3K/Akt/mTOR pathway.[1] However, in cancer cells with activated Ras signaling, this growth arrest is bypassed, leading to mitotic catastrophe and selective cell death. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, signaling pathways, and target engagement.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Comments |
| IC50 | 1.9 µM | Purified PIP4K2A (in vitro) | Kinase activity assay. |
| IC50 | 0.6 µM | PIP4Ks activity (in vitro) | Kinase activity assay. |
| GI50 | 6.5 µM | Normal human cell lines | MTT assay, measures cell proliferation rate. |
| GI50 | 1.7 µM | Human cancer cell lines | MTT assay, demonstrates cancer-selective inhibition. |
Signaling Pathway
This compound targets the PIP4K family of lipid kinases, which are crucial enzymes in phosphoinositide signaling. These kinases phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). PI(4,5)P2 is a key signaling molecule that, among other functions, serves as a substrate for PI3K to produce PI(3,4,5)P3, a critical activator of the pro-survival PI3K/Akt/mTOR pathway.
By inhibiting PIP4Ks, this compound disrupts this pathway. In normal cells, this leads to the transcriptional upregulation of PIK3IP1, a negative regulator of PI3K, resulting in a reversible G1/S cell cycle arrest. In Ras-activated cancer cells, this protective mechanism is overridden. The cells bypass the G1/S arrest and enter mitosis, where a second, yet-to-be-fully-identified mechanism of this compound induces mitotic catastrophe, leading to cancer-selective cell death.
Caption: Signaling pathway of this compound in normal versus cancer cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
Normal human fibroblasts (e.g., BJ) and their isogenic Ras-transformed counterparts are a recommended model system.
-
hTERT-RPE1 cells have also been used.
-
Various cancer cell lines can be tested to evaluate the compound's efficacy.
-
-
Culture Conditions:
-
Culture cells in the appropriate medium (e.g., DMEM for BJ cells) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For experiments, dilute the stock solution in the complete culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent toxicity.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and proliferation.
Caption: Workflow for a typical MTT-based cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression and phosphorylation status of target proteins.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations (e.g., 1-5 µM) for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against PIP4K isoforms, p-Akt, Akt, and UHRF1.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct engagement of this compound with its target protein, PIP4K, in a cellular context.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified duration (e.g., 1 hour) to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for PIP4K. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Troubleshooting
-
Low signal in Western Blot:
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations.
-
Ensure efficient protein transfer.
-
-
High background in Western Blot:
-
Increase the duration and number of washes.
-
Optimize the blocking conditions.
-
Titrate the antibody concentrations.
-
-
Inconsistent results in cell viability assays:
-
Ensure even cell seeding.
-
Minimize evaporation from the wells (the "edge effect").
-
Verify the accuracy of serial dilutions.
-
-
No thermal shift in CETSA:
-
Confirm that the compound is cell-permeable.
-
Optimize the incubation time with the compound.
-
Adjust the temperature range for the heat challenge based on the target protein's stability.
-
Conclusion
This compound is a valuable tool for investigating the role of PIP4K in cancer and normal cell physiology. The protocols outlined in these application notes provide a framework for studying its cellular effects and mechanism of action. Careful optimization of experimental conditions is recommended for each specific cell line and research question.
References
- 1. PIP4Ks Suppress Insulin Signaling through a Catalytic-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dishevelled coordinates phosphoinositide kinases PI4KIIIα and PIP5KIγ for efficient PtdInsP2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PIP4K-IN-A131 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PIP4K-IN-A131 is a dual-inhibitory compound that selectively targets phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks) and mitotic pathways.[1][2][3] This unique mechanism of action leads to cancer-selective lethality, making it a valuable tool for cancer research and drug development.[1][3] In normal cells, inhibition of PIP4Ks by this compound induces a reversible growth arrest at the G1/S phase of the cell cycle. This is achieved through the transcriptional upregulation of PIK3IP1, a natural suppressor of the pro-survival PI3K/Akt/mTOR pathway. However, in cancer cells with activating Ras mutations, this growth arrest is overridden. These cells proceed to mitosis, where this compound's ability to de-cluster supernumerary centrosomes leads to mitotic catastrophe and selective cell death.
These application notes provide a summary of the optimal concentrations of this compound for various in vitro assays, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vitro use of this compound, derived from biochemical and cell-based assays.
| Parameter | Target/Cell Line | Concentration/Value | Reference |
| IC50 | Purified PIP4K2A (in vitro kinase assay) | 1.9 µM | |
| IC50 | Total PIP4Ks activity (in vitro kinase assay) | 0.6 µM | |
| GI50 | Normal human BJ fibroblasts | 6.5 µM | |
| GI50 | Panel of human cancer cell lines | 1.7 µM | |
| Effective Concentration | FACS analysis of cell cycle in BJ-derived fibroblasts | 5 µM (48 hours) | |
| Effective Concentration | Immunofluorescence analysis of centrosomes | 2.5 µM (32 hours) | |
| Concentration Range | Antiproliferative assays (MTT) | 0-100 µM (72 hours) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for in vitro cell-based assays.
Experimental Protocols
The following are detailed protocols for key in vitro experiments based on published methodologies.
Protocol 1: In Vitro Kinase Assay for PIP4K Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on purified PIP4K enzymes.
Materials:
-
Purified recombinant PIP4K2A enzyme
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate: Phosphatidylinositol 5-phosphate (PI(5)P)
-
[γ-32P]ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates (white, for luminescence)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.01 µM to 100 µM). Include a DMSO-only control.
-
Kinase Reaction: a. In each well of a 96-well plate, add the diluted this compound or DMSO control. b. Add the purified PIP4K2A enzyme to each well. c. Add the lipid substrate PI(5)P. d. Initiate the kinase reaction by adding [γ-32P]ATP (for radiometric assay) or cold ATP (for ADP-Glo™ assay). e. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection (ADP-Glo™ Method): a. Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP. b. Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature. c. Measure the luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
Protocol 2: Cell Viability/Proliferation Assay (MTT)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on normal and cancer cell lines.
Materials:
-
Human normal (e.g., BJ fibroblasts) and cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0 to 100 µM. b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay: a. Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. b. Remove the medium and add the solubilization solution to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the DMSO-treated control cells. c. Plot the percentage of viability against the drug concentration and determine the GI50 value using a suitable curve-fitting software.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (FACS)
Objective: To assess the effect of this compound on the cell cycle distribution.
Materials:
-
BJ-derived fibroblasts (or other cell lines of interest)
-
Complete cell culture medium
-
This compound (5 µM final concentration)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with 5 µM this compound or DMSO vehicle control for 48 hours.
-
Cell Harvesting: a. Collect the culture medium (to include any floating cells). b. Wash the adherent cells with PBS. c. Detach the cells using trypsin-EDTA. d. Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
Fixation: a. Wash the cell pellet with ice-cold PBS. b. Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. c. Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells to remove the ethanol and wash with PBS. b. Resuspend the cell pellet in PI staining solution. c. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample.
-
Data Analysis: a. Use cell cycle analysis software (e.g., FlowJo, ModFit) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. b. Compare the cell cycle distribution of this compound-treated cells with the DMSO control. An accumulation of cells in the G1/S phase is expected in normal cells.
References
Preparation of PIP4K-IN-a131 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of PIP4K-IN-a131 in dimethyl sulfoxide (DMSO). This compound is an inhibitor of PIP4K lipid kinases, with IC50 values of 1.9 µM and 0.6 µM for purified PIP4K2A and PIP4Ks, respectively[1]. It has demonstrated cancer-selective lethality by dually blocking the lipid kinase PIP4Ks and mitotic pathways[1][2].
Quantitative Data Summary
For accurate and reproducible experimental results, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key quantitative information for this compound.
| Property | Value | Notes |
| Molecular Weight | 295.34 g/mol | Use the batch-specific molecular weight provided on the vial or certificate of analysis for the most accurate calculations[1][3]. |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | Use anhydrous, high-purity DMSO to minimize degradation of the compound. |
| Suggested Stock Concentration | 1-10 mM | A 10 mM stock solution is a common starting point for many in vitro assays. |
| Storage of Solid Compound | -20°C | Store the solid powder in a desiccated environment to prevent hydration. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Can be stored for several months at -20°C. |
| Final DMSO Concentration in Assay | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration as low as possible. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Water bath or heating block set to 37°C
-
Optional: Ultrasonic bath
Procedure:
-
Equilibrate Compound: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, which can affect the stability of the compound.
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 295.34 g/mol / 1000 = 2.9534 mg
-
-
Weigh the Compound:
-
On a calibrated analytical balance, carefully weigh out the calculated mass of this compound into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolve the Compound:
-
Close the tube tightly and vortex for 1-2 minutes until the compound is fully dissolved.
-
For enhanced solubility: If the compound does not readily dissolve, gentle warming in a 37°C water bath or sonication in an ultrasonic bath for a short period can aid in dissolution. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquot for Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs.
-
-
Storage:
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions stored at -20°C are reported to be stable for several months.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: Workflow for preparing this compound stock solution.
Best Practices and Troubleshooting
-
Solvent Purity: Always use high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can impact compound stability and solubility.
-
Precipitation in Aqueous Solutions: When diluting the DMSO stock solution into aqueous buffers or cell culture media, precipitation may occur. To mitigate this, it is advisable to make intermediate dilutions in DMSO before the final dilution into the aqueous medium. It is also recommended to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing.
-
Vehicle Control: In cellular assays, it is imperative to include a vehicle control group treated with the same final concentration of DMSO as the experimental groups to account for any effects of the solvent on the cells.
-
Compound Stability: While the solid form is stable, this compound is noted to be unstable in solution, hence the recommendation for single-use aliquots and prompt use after thawing. Avoid repeated freeze-thaw cycles. If precipitation is observed in a thawed aliquot, it should be discarded.
References
Application Notes and Protocols for PIP4K-IN-a131 Treatment in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
PIP4K-IN-a131 is a dual-inhibitory compound that selectively targets phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks) and mitotic pathways, demonstrating cancer-selective lethality.[1][2] In normal cells, inhibition of PIP4Ks by this compound leads to a reversible growth arrest at the G1/S phase of the cell cycle. This cytostatic effect is mediated by the transcriptional upregulation of PIK3IP1, a suppressor of the pro-survival PI3K/Akt/mTOR signaling pathway.[1][2] However, in cancer cells with activating Ras mutations, this protective mechanism is overridden. Ras activation suppresses the upregulation of PIK3IP1, allowing the cancer cells to bypass the G1/S arrest and proceed into mitosis.[1] Once in mitosis, this compound's ability to de-cluster supernumerary centrosomes induces mitotic catastrophe, leading to selective cancer cell death. These application notes provide detailed protocols for investigating the effects of this compound on cancer cell lines.
Data Presentation
Table 1: Treatment Durations and Concentrations of this compound in Various Cancer Cell Line Experiments
| Cell Line Type | Experiment | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Human Normal and Cancer Cell Lines | MTT Assay (Growth Inhibition) | Not Specified | 72 hours | Determined GI50 values | |
| Engineered BJ-derived Fibroblasts | FACS Analysis (Cell Cycle) | 5 µM | 48 hours | Analysis of subG1 population | |
| Normal and Transformed BJ Cells | Immunoblot Analysis | Not Specified | 24 hours | Analysis of PI3K/Akt/mTOR pathway proteins | |
| Acute Lymphoblastic Leukemia (ALL) Cell Lines (Jurkat, MOLT4, NALM6, Namalwa) | Cell Viability and Apoptosis Assays | 1.4 - >50 µM | Time-dependent | Reduced viability and induction of apoptosis | |
| hTERT_RPE1 Cells | Western Blot (UHRF1 expression) | 1-5 µM | Not Specified | Assessment of UHRF1 protein levels | |
| hTERT_RPE1 Cells | FRET Analysis (Nuclear Envelope Tension) | 1 µM | 24 hours | Analysis of nuclear mechanics |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in normal versus Ras-activated cancer cells.
Experimental Workflow for Cell Viability Assessment
Caption: General workflow for assessing cancer cell viability after this compound treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or growth-inhibitory effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a wide range of concentrations initially (e.g., 0.1 µM to 50 µM) to determine the GI50.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach and grow to about 60-70% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for the desired duration (e.g., 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
-
Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin. Compare the ratio of phosphorylated to total protein levels.
-
References
Application Notes and Protocols: Utilizing PIP4K-IN-a131 in a BrdU Incorporation Assay for Cell Proliferation Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
PIP4K-IN-a131 is a potent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase (PIP4K), a lipid kinase involved in cell signaling pathways that regulate cell growth and proliferation. This compound has demonstrated a unique cancer-selective lethality. In normal, non-cancerous cells, this compound induces a reversible cell cycle arrest in the G1/S phase. This effect is mediated by the transcriptional upregulation of PI3K-interacting protein 1 (PIK3IP1), a known suppressor of the PI3K/Akt/mTOR signaling pathway.[1][2][3] Conversely, in cancer cells with activating Ras mutations, this growth arrest is bypassed, leading to mitotic catastrophe and selective cell death.[1][2]
The Bromodeoxyuridine (BrdU) incorporation assay is a widely used method to identify and quantify proliferating cells. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle. Subsequent detection of incorporated BrdU using specific antibodies allows for the precise measurement of DNA synthesis and, consequently, cell proliferation.
This document provides detailed application notes and protocols for employing this compound in a BrdU incorporation assay to study its effects on cell cycle progression and proliferation.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the proliferation of normal and transformed human BJ fibroblasts, as determined by a BrdU incorporation assay.
| Cell Line | Treatment | Concentration (µM) | Duration (h) | % BrdU Positive Cells (Mean ± SD) |
| Normal BJ | DMSO (Control) | - | 72 | 35 ± 3 |
| Normal BJ | This compound | 5 | 72 | < 5 |
| Transformed BJ | DMSO (Control) | - | 72 | 60 ± 5 |
| Transformed BJ | This compound | 5 | 72 | 55 ± 4 |
Data are representative and compiled from analyses of published experimental results. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: BrdU Incorporation Assay for In Vitro Cell Proliferation
This protocol details the steps for treating cultured cells with this compound and subsequently performing a BrdU incorporation assay to assess cell proliferation via flow cytometry.
Materials:
-
Mammalian cell lines (e.g., normal and transformed BJ fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation buffer (e.g., 70% ethanol or paraformaldehyde-based)
-
Permeabilization/Denaturation buffer (e.g., 2N HCl with 0.5% Triton X-100)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Anti-BrdU antibody, FITC conjugated
-
Propidium iodide (PI) or 7-AAD staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 5 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or DMSO.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
BrdU Labeling:
-
Two hours prior to the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate for 2 hours at 37°C.
-
-
Cell Harvesting and Fixation:
-
Carefully collect the culture medium (to include any floating cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with their respective collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 1 ml of cold PBS and add dropwise to 4 ml of cold 70% ethanol while vortexing gently.
-
Fix the cells overnight at -20°C.
-
-
Denaturation and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 1 ml of 2N HCl/0.5% Triton X-100 and incubate for 30 minutes at room temperature to denature the DNA.
-
Centrifuge and remove the acidic solution.
-
Resuspend the cell pellet in 1 ml of 0.1 M sodium borate buffer (pH 8.5) to neutralize the acid.
-
Centrifuge and resuspend the cells in 1 ml of PBS containing 0.5% Tween-20 and 1% BSA (PBTB).
-
Add the anti-BrdU-FITC antibody at the manufacturer's recommended dilution.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells once with PBTB.
-
Resuspend the cells in 500 µl of PI or 7-AAD staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population based on forward and side scatter.
-
Analyze the BrdU-FITC signal (proliferation) and the PI/7-AAD signal (DNA content/cell cycle phase).
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in normal versus cancer cells.
Experimental Workflow for BrdU Incorporation Assay
Caption: Workflow of the BrdU incorporation assay with this compound.
References
Application Notes and Protocols for Western Blot Analysis Following PIP4K-IN-A131 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIP4K-IN-A131 is a dual-inhibitory compound that targets phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks) and mitotic pathways.[1] This molecule has garnered significant interest in cancer research due to its selective lethality against cancer cells while inducing reversible growth arrest in normal cells.[1] The mechanism of action in normal cells involves the transcriptional upregulation of PIK3IP1, a suppressor of the crucial PI3K/Akt/mTOR signaling pathway.[1] In Ras-activated cancer cells, this compound treatment leads to mitotic catastrophe and subsequent cell death.[1]
Western blot analysis is a fundamental technique to elucidate the molecular effects of this compound on cellular signaling pathways. This document provides detailed protocols for performing Western blot analysis to assess changes in key protein expression and phosphorylation states following treatment with this compound.
Data Presentation
The following table summarizes the expected qualitative changes in protein expression and phosphorylation following this compound treatment based on current literature. Quantitative fold changes are often cell-type and concentration-dependent and require empirical determination.
| Target Protein | Expected Outcome in Normal (non-transformed) Cells | Rationale | Relevant Cell Type Example |
| PIK3IP1 | Upregulated | This compound treatment leads to the transcriptional upregulation of PIK3IP1.[1] | Normal BJ fibroblasts |
| Phospho-Akt (Ser473/Thr308) | Downregulated | Upregulation of PIK3IP1 suppresses the PI3K/Akt/mTOR pathway, leading to decreased Akt phosphorylation. | Normal BJ fibroblasts |
| Phospho-S6 Ribosomal Protein | Downregulated | As a downstream effector of the mTORC1 complex, its phosphorylation is decreased upon PI3K/Akt pathway inhibition. | Treg cells (with other PIP4K inhibitors) |
| UHRF1 | Potentially Modulated | Treatment with this compound has been shown to affect UHRF1 levels. | hTERT_RPE1 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and the subsequent analysis, the following diagrams illustrate the affected signaling pathway and the experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., normal human fibroblasts, cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 10 cm cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Preparation of Treatment Media: Prepare fresh media containing the desired final concentrations of this compound. A concentration range of 1-5 µM has been used for Western blot analysis of downstream targets. Also, prepare a vehicle control medium with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 to 48 hours).
-
Cell Harvest: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Proceed immediately to protein extraction.
Protocol 2: Protein Extraction and Quantification
Materials:
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysis: Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well/dish.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
Materials:
-
SDS-PAGE gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (e.g., anti-PIK3IP1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6, anti-S6, anti-UHRF1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended over non-fat dry milk to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. Optimal antibody dilutions should be determined empirically based on the manufacturer's datasheet.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control. For phosphoproteins, normalize the phospho-protein signal to the total protein signal.
References
Application Notes and Protocols for PIP4K-IN-a131 Formulation in In Vivo Animal Studies
Version: 1.0
Introduction
PIP4K-IN-a131 is a potent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4Ks) with demonstrated cancer-selective lethality.[1][2][3] It functions through a dual blockade of PIP4K lipid kinases and mitotic pathways.[1][2] Notably, inhibition of PIP4Ks by this compound in normal cells leads to a reversible G1/S phase arrest by suppressing the PI3K/Akt/mTOR signaling pathway. However, in cancer cells with activated Ras signaling, this growth arrest is overridden, leading to mitotic catastrophe and selective cell death. These characteristics make this compound a compelling candidate for in vivo preclinical evaluation.
A significant challenge in the preclinical development of many kinase inhibitors, including this compound, is their low aqueous solubility. This document provides detailed protocols for the formulation of this compound for administration in in vivo animal studies, focusing on a common co-solvent-based vehicle suitable for intraperitoneal (IP) and oral (PO) routes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a solid powder at room temperature and is soluble in dimethyl sulfoxide (DMSO). Its limited aqueous solubility necessitates a specialized formulation for in vivo delivery.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₃N₃ | |
| Molecular Weight | 295.34 g/mol | |
| CAS Number | 2055405-95-1 | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| IC₅₀ (purified PIP4K2A) | 1.9 µM | |
| IC₅₀ (cellular PIP4Ks) | 0.6 µM | |
| Storage Conditions | -20°C (solid); Unstable in solution |
Signaling Pathway Context
PIP4K enzymes phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a key signaling lipid. PI(4,5)P₂ is a substrate for phosphoinositide 3-kinase (PI3K), which converts it to phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). PIP₃ is a critical second messenger that activates downstream signaling pathways, including the Akt/mTOR cascade, which promotes cell growth, proliferation, and survival. By inhibiting PIP4K, this compound can modulate the levels of PI(4,5)P₂ and subsequently impact the PI3K/Akt/mTOR pathway. In normal cells, this leads to cell cycle arrest, whereas in Ras-activated cancer cells, it results in mitotic catastrophe.
References
Application Notes and Protocols for PIP4K-IN-a131 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIP4K-IN-a131 is a novel dual-inhibitory compound that demonstrates selective cytotoxicity against cancer cells, particularly those with Ras pathway activation, while inducing a reversible cell cycle arrest in normal cells.[1][2] This compound targets the Phosphatidylinositol 5-Phosphate 4-Kinase (PIP4K) family of lipid kinases and also interferes with mitotic processes.[1][2] The selective lethality of this compound in cancer cells is achieved through the induction of mitotic catastrophe, making it a promising candidate for targeted cancer therapy.[1]
These application notes provide a comprehensive overview of cell lines sensitive to this compound, its mechanism of action, and detailed protocols for key experimental assays to evaluate its efficacy.
Mechanism of Action
This compound exhibits a unique dual-inhibitory mechanism of action that differentiates its effects in normal versus cancer cells:
-
In Normal Cells: Inhibition of PIP4K by this compound leads to the transcriptional upregulation of PIK3IP1, a natural suppressor of the PI3K/Akt/mTOR signaling pathway. This results in a transient and reversible growth arrest at the G1/S phase of the cell cycle, protecting normal cells from the compound's cytotoxic effects.
-
In Ras-Activated Cancer Cells: The presence of an activated Ras pathway overrides the this compound-induced upregulation of PIK3IP1, leading to the continued activation of the PI3K/Akt/mTOR pathway. This bypass of the G1/S checkpoint allows the cancer cells to enter mitosis. However, this compound also has a secondary, yet to be fully identified, antimitotic activity that leads to the de-clustering of supernumerary centrosomes. This results in aberrant mitosis, chromosomal missegregation, and ultimately, cell death through mitotic catastrophe.
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the in vitro inhibitory activity of this compound.
Table 1: Inhibition of Purified PIP4K Enzymes
| Target Enzyme | IC50 (µM) |
| Purified PIP4K2A | 1.9 |
| Total PIP4Ks Activity | 0.6 |
Table 2: Growth Inhibition (GI50) in Human Cell Lines (72-hour treatment)
| Cell Line Type | Mean GI50 (µM) |
| Normal Human Cell Lines | 6.5 |
| Human Cancer Cell Lines | 1.7 |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in normal vs. cancer cells.
References
Application Notes and Protocols for qRT-PCR Analysis of Gene Expression Following PIP4K-IN-a131 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PIP4K-IN-a131, a dual-inhibitory compound targeting phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks), to study its effects on gene expression. Detailed protocols for quantitative reverse transcription PCR (qRT-PCR) analysis, data interpretation, and visualization of the associated signaling pathways are included to facilitate robust experimental design and analysis.
Introduction to this compound
This compound, also known as a131, is a small molecule inhibitor of the PIP4K family of lipid kinases, which includes PIP4K2A, PIP4K2B, and PIP4K2C. These enzymes catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PtdIns5P) to generate phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). This compound exhibits a unique dual-inhibitory mechanism, selectively inducing cell death in cancer cells while causing a reversible growth arrest in normal cells.[1] This differential effect is mediated by its impact on key signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
In normal, non-transformed cells, inhibition of PIP4K by this compound leads to the transcriptional upregulation of PIK3IP1, a known suppressor of the PI3K/Akt/mTOR pathway.[1] This upregulation contributes to the observed cytostatic effect. Conversely, in cancer cells with activating Ras mutations, this suppressive effect is overridden, leading to mitotic catastrophe and apoptosis.[1] Furthermore, PIP4K inhibition has been shown to modulate the expression of genes critical for immune regulation, such as FOXP3 and UHRF1, in regulatory T cells (Tregs).[2][3]
Data Presentation: Gene Expression Analysis
The following tables summarize the expected changes in gene expression following treatment with this compound, based on published literature. These values are illustrative and may vary depending on the cell type, inhibitor concentration, and treatment duration.
Table 1: Expected Gene Expression Changes in Normal (Non-Transformed) Cells
| Gene Target | Function | Expected Regulation | Illustrative Fold Change (mRNA) |
| PIK3IP1 | Suppressor of PI3K signaling | Upregulated | 3.0 - 10.0 |
| CCND1 (Cyclin D1) | Cell cycle progression (G1/S transition) | Downregulated | 0.4 - 0.6 |
| CDK4 | Cell cycle progression (G1/S transition) | Downregulated | 0.5 - 0.7 |
Table 2: Expected Gene Expression Changes in Regulatory T cells (Tregs)
| Gene Target | Function | Expected Regulation | Illustrative Fold Change (mRNA) |
| FOXP3 | Master transcriptional regulator of Tregs | Downregulated | 0.3 - 0.5 |
| UHRF1 | Epigenetic regulator, essential for Treg function | Downregulated | 0.4 - 0.6 |
| CTLA4 | Immune checkpoint receptor | Downregulated | 0.5 - 0.7 |
Experimental Protocols
This section provides a detailed methodology for analyzing gene expression changes in cultured cells treated with this compound using qRT-PCR.
Materials and Reagents
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (containing SYBR Green or compatible with TaqMan probes)
-
Gene-specific forward and reverse primers for target and reference genes
-
Nuclease-free water
-
qPCR-compatible plates and seals
-
Real-time PCR detection system
Cell Culture and Treatment
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A typical concentration range to test is 1 µM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period. For analyzing changes in gene expression, a time course of 6, 12, and 24 hours is recommended.
-
Cell Harvesting: Following incubation, aspirate the medium and wash the cells once with ice-cold PBS. Proceed immediately to RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the harvested cells using a commercial RNA extraction kit, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I digestion to eliminate any contaminating genomic DNA.
-
RNA Quantification and Purity: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.1 is considered indicative of pure RNA.
-
RNA Integrity: (Optional but recommended) Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of >8 is desirable.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. Typically, 0.5 to 2 µg of total RNA is used per reaction. Set up the reactions according to the manufacturer's protocol, including a no-reverse-transcriptase control to check for genomic DNA contamination.
-
Incubation: Perform the reverse transcription reaction using a thermal cycler with the appropriate temperature and time settings as specified by the kit manufacturer.
-
cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., a 1:10 or 1:20 dilution) for use in the qPCR reaction.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design and Validation: Design primers for your target genes (PIK3IP1, FOXP3, UHRF1, cell cycle genes) and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, RPL13A). Primers should be designed to span an exon-exon junction to avoid amplification of any residual genomic DNA. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
Reaction Setup: Prepare the qPCR reaction mix in a sterile, nuclease-free environment. For each gene, a typical reaction includes qPCR master mix, forward and reverse primers, diluted cDNA, and nuclease-free water. Set up each reaction in triplicate. Include a no-template control (NTC) for each primer set to check for contamination.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Normalize the Cq values of the target genes to the geometric mean of the Cq values of the reference genes (ΔCq).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCq method.
-
Mandatory Visualizations
Signaling Pathway of PIP4K Inhibition
Caption: this compound inhibits PIP4K, affecting PI3K/Akt/mTOR and Ras/ERK pathways and downstream gene expression.
Experimental Workflow for qRT-PCR Analysis
References
- 1. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIP4Ks impact on PI3K, FOXP3, and UHRF1 signaling and modulate human regulatory T cell proliferation and immunosuppressive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIP4Ks impact on PI3K, FOXP3, and UHRF1 signaling and modulate human regulatory T cell proliferation and immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PIP4K-IN-a131
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing the Cellular Thermal Shift Assay (CETSA) to verify the target engagement of PIP4K-IN-a131, a compound identified as an inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4Ks).[1] CETSA is a powerful biophysical method that allows for the assessment of drug-target interaction within the complex environment of an intact cell.[2] The underlying principle of the assay is based on the ligand-induced thermal stabilization of the target protein; when a ligand binds to its target protein, the protein's resistance to heat-induced denaturation increases.[2]
Introduction to PIP4K and this compound
Phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This product, PI(4,5)P2, is a key second messenger and a substrate for phosphoinositide 3-kinase (PI3K), which in turn activates the critical Akt/mTOR signaling pathway involved in cell growth, proliferation, and survival. Dysregulation of PIP4K activity has been implicated in cancer and other diseases, making it an attractive therapeutic target.
This compound (also referred to as a131) was identified as an inhibitor of the PIP4K lipid kinases through an unbiased CETSA screen. It has been shown to selectively kill cancer cells while causing reversible growth arrest in normal cells. Verifying the direct binding of this compound to PIP4K in a cellular context is a critical step in understanding its mechanism of action and for further drug development.
PIP4K Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving PIP4K. PIP4K phosphorylates PI5P to generate PI(4,5)P2. PI(4,5)P2 is then phosphorylated by PI3K to produce PI(3,4,5)P3, which activates downstream signaling through Akt and mTOR, promoting cell growth and proliferation. This compound inhibits PIP4K, thereby modulating this pathway.
Cellular Thermal Shift Assay (CETSA) Workflow
The general workflow for performing a CETSA experiment with this compound is depicted below. Cells are treated with the inhibitor or a vehicle control, subjected to a heat challenge across a range of temperatures, lysed, and the soluble protein fraction is then analyzed to determine the extent of PIP4K stabilization.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line expressing detectable levels of PIP4K (e.g., HCT-15, MDA-MB-231, as used in the original study).
-
Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: PBS with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Primary Antibody: Rabbit or mouse anti-PIP4K antibody.
-
Loading Control Antibody: e.g., anti-GAPDH or anti-β-actin.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL).
-
Thermocycler or Heating Block.
-
Centrifuge.
Part 1: Isothermal Dose-Response CETSA
This experiment is performed to determine the optimal concentration of this compound for target stabilization at a fixed temperature.
-
Cell Culture: Culture cells to 80-90% confluency.
-
Cell Harvest and Treatment:
-
Detach cells and resuspend in fresh culture medium at a density of 2 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 30 µM, based on the reported in vitro IC50 of 1.9 µM for PIP4K2A. Include a vehicle control (DMSO).
-
Aliquot cell suspension into tubes and add the different concentrations of this compound.
-
Incubate for 1 hour at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Determine an appropriate temperature for the heat challenge from the melt curve experiment (Part 2). A temperature that results in significant but not complete protein denaturation should be chosen (e.g., 52°C).
-
Heat the cell suspensions at the chosen temperature for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Perform Western blotting with an anti-PIP4K antibody and a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for PIP4K and the loading control.
-
Normalize the PIP4K band intensity to the loading control.
-
Plot the normalized PIP4K intensity against the concentration of this compound to determine the EC50 for target stabilization.
-
Part 2: CETSA Melt Curve
This experiment is performed to determine the melting temperature (Tm) of PIP4K in the presence and absence of this compound.
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Part 1.
-
Treat one batch of cells with an effective concentration of this compound (determined from Part 1, e.g., 10 µM) and another batch with vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point.
-
Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). An unheated sample (room temperature) should be included as a control.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Proceed with cell lysis and separation of the soluble fraction as described in Part 1.
-
-
Protein Analysis:
-
Perform protein quantification and Western blotting as described in Part 1.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
For each treatment group, normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves.
-
Determine the melting temperature (Tm) for both the vehicle- and inhibitor-treated samples. The Tm is the temperature at which 50% of the protein is denatured.
-
The difference in Tm between the two conditions (ΔTm) indicates the degree of thermal stabilization induced by this compound.
-
Data Presentation
The following tables summarize the key quantitative data and experimental parameters for the CETSA experiments.
Table 1: Isothermal Dose-Response CETSA Parameters
| Parameter | Recommended Value/Range | Notes |
| Cell Density | 2 x 10⁶ cells/mL | Adjust based on cell type and protein expression levels. |
| This compound Conc. | 0.1 µM - 30 µM | Based on in vitro IC50. A wider range may be explored. |
| Incubation Time | 1 hour | Standard incubation time for compound uptake. |
| Heat Challenge Temp. | 52°C (example) | Determined from the melt curve experiment. |
| Heat Challenge Duration | 3 minutes | A common duration for CETSA experiments. |
Table 2: CETSA Melt Curve Parameters
| Parameter | Recommended Value/Range | Notes |
| Cell Density | 2 x 10⁶ cells/mL | Consistent with the dose-response experiment. |
| This compound Conc. | 10 µM (example) | An effective concentration determined from the dose-response experiment. |
| Temperature Gradient | 40°C - 64°C | The range should encompass the entire melting transition of PIP4K. |
| Temperature Increments | 2°C | Provides sufficient data points for a smooth melt curve. |
| Heat Challenge Duration | 3 minutes | Consistent across experiments. |
Note: The provided concentrations and temperatures are suggestions and should be optimized for the specific cell line and experimental conditions.
Conclusion
The Cellular Thermal Shift Assay is an invaluable method for confirming the direct engagement of this compound with its target, PIP4K, in a cellular context. The protocols outlined in this application note provide a comprehensive guide for researchers to design and execute CETSA experiments to validate the mechanism of action of this and other PIP4K inhibitors. Successful implementation of these protocols will provide critical data for advancing drug discovery and development programs targeting the PIP4K signaling pathway.
References
Application Notes and Protocols for Studying PI3K/Akt/mTOR Pathway Inhibition by PIP4K-IN-a131
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the inhibition of the PI3K/Akt/mTOR signaling pathway by PIP4K-IN-a131, a potent inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinases (PIP4Ks). This document offers detailed protocols for key experiments, data presentation guidelines, and visualizations to facilitate a thorough understanding of the compound's mechanism of action.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic development. This compound has been identified as a dual inhibitor of PIP4K lipid kinases and mitotic pathways.[4] In normal cells, inhibition of PIP4Ks by this compound leads to the transcriptional upregulation of PI3K-interacting protein 1 (PIK3IP1), a known suppressor of the PI3K/Akt/mTOR pathway, resulting in reversible growth arrest. Conversely, in cancer cells with activating Ras mutations, this inhibitory mechanism is bypassed, leading to mitotic catastrophe and selective cancer cell death. These notes provide the necessary protocols to study these phenomena in a laboratory setting.
Data Presentation
Quantitative data from the described experiments should be meticulously recorded and organized for clear interpretation and comparison.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Condition |
| Purified PIP4K2A | 1.9 | In vitro kinase assay |
| PIP4Ks | 0.6 | In vitro kinase assay |
This data is derived from in vitro kinase activity assays.
Table 2: Example Data from Western Blot Densitometry Analysis
| Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | p-p70S6K (Thr389) / Total p70S6K (Fold Change) | PIK3IP1 / GAPDH (Fold Change) |
| Vehicle Control (Normal Cells) | 1.0 | 1.0 | 1.0 |
| This compound (5 µM, 24h) (Normal Cells) | 0.4 | 0.3 | 3.5 |
| Vehicle Control (Ras-transformed Cells) | 2.5 | 2.8 | 0.8 |
| This compound (5 µM, 24h) (Ras-transformed Cells) | 2.3 | 2.6 | 0.9 |
This table represents hypothetical data to illustrate the expected outcomes based on published literature. Actual results may vary.
Table 3: Example Data from Cell Viability Assay
| Cell Line | Treatment | % Viability (Relative to Vehicle) |
| Normal BJ Fibroblasts | This compound (5 µM, 72h) | 85% (Growth Arrest) |
| H-RasV12 Transformed BJ Fibroblasts | This compound (5 µM, 72h) | 30% (Cytotoxicity) |
This table represents hypothetical data based on the known differential effects of this compound.
Signaling Pathway and Experimental Visualizations
Caption: PI3K/Akt/mTOR pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: General workflow for an in vitro kinase assay.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol details the analysis of key protein phosphorylation states and expression levels to determine the effect of this compound on the PI3K/Akt/mTOR pathway.
Materials:
-
Cell Lines: Normal human diploid fibroblasts (e.g., BJ) and their H-RasV12 transformed counterparts.
-
This compound (stock solution in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-total p70S6K
-
Rabbit anti-PIK3IP1
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment:
-
Seed normal and Ras-transformed BJ cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at a final concentration of 1-10 µM (a 5 µM concentration is a good starting point) or vehicle (DMSO) for 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and normalize PIK3IP1 levels to the loading control.
-
Protocol 2: In Vitro PIP4K Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on PIP4K activity. A non-radioactive, ADP-Glo™ based assay is described here for its safety and high-throughput compatibility.
Materials:
-
Recombinant human PIP4K2A enzyme.
-
PIP4K substrate: Phosphatidylinositol-5-phosphate (PI(5)P).
-
ATP.
-
This compound.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Prepare the kinase reaction mixture containing recombinant PIP4K2A and PI(5)P substrate in the assay buffer.
-
-
Kinase Reaction:
-
Add the this compound dilutions or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the kinase reaction mixture to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol measures the effect of this compound on the viability and proliferation of normal versus cancer cells.
Materials:
-
Cell Lines: Normal BJ fibroblasts and H-RasV12 transformed BJ fibroblasts.
-
This compound.
-
96-well cell culture plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or vehicle (DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for PIK3IP1 Expression
This protocol is to quantify the changes in PIK3IP1 mRNA expression following treatment with this compound.
Materials:
-
Treated cells from Protocol 1.
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
SYBR Green PCR Master Mix.
-
qRT-PCR instrument.
-
Primers for human PIK3IP1 and a housekeeping gene (e.g., GAPDH).
-
Human PIK3IP1 Forward Primer: 5'-ATGCTGTTGGCTTTGGGTACAC-3'
-
Human PIK3IP1 Reverse Primer: 5'-CGGCAGTAGTTGTGGTTGC-3'
-
Human GAPDH primers (validated primers can be purchased from various suppliers).
-
Procedure:
-
RNA Extraction:
-
Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions in a 96-well plate using SYBR Green Master Mix, cDNA, and the specific primers for PIK3IP1 and GAPDH.
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of PIK3IP1 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene (GAPDH).
-
By following these detailed protocols and data presentation guidelines, researchers can effectively investigate and characterize the inhibitory effects of this compound on the PI3K/Akt/mTOR signaling pathway.
References
Troubleshooting & Optimization
PIP4K-IN-a131 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the PIP4K inhibitor, PIP4K-IN-a131.
Troubleshooting Guide
Issue: Precipitate observed in the stock solution upon storage.
Possible Cause:
-
Improper Storage: this compound is noted to be unstable in solution and may precipitate out over time, especially with repeated freeze-thaw cycles.
-
Solvent Evaporation: The solvent (e.g., DMSO) may have partially evaporated, increasing the compound's concentration beyond its solubility limit.
Solution Workflow:
Caption: Troubleshooting workflow for addressing precipitate in stock solutions.
Detailed Steps:
-
Verify Storage: Ensure the stock solution is stored at the recommended temperature (-20°C for short-term, -80°C for long-term) in a tightly sealed vial to prevent solvent evaporation.
-
Re-dissolve: Gently warm the vial to 37°C and sonicate for a short period.[1] This can help to bring the precipitated compound back into solution.
-
Visual Inspection: After warming and sonicating, visually inspect the solution to ensure the precipitate has fully dissolved.
-
Fresh Preparation: If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
-
Aliquoting: To prevent future issues, aliquot the fresh stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Issue: Compound precipitates when diluted into aqueous buffer or cell culture media.
Possible Cause:
-
Low Aqueous Solubility: this compound has poor solubility in aqueous solutions. The final concentration in the aqueous medium may exceed its solubility limit.
-
High Final DMSO Concentration: While used to dissolve the compound, a high final concentration of DMSO can be toxic to cells.
Solution Strategy:
-
Optimize Final Concentration: Ensure the final concentration of this compound in the aqueous medium is within a range where it remains soluble. This may require some empirical testing.
-
Serial Dilution: Perform serial dilutions in your aqueous buffer or media. It is crucial to add the DMSO stock solution to the aqueous solution while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use of Co-solvents (for in vivo studies): For animal studies, a formulation of 10% DMSO, 50% PEG400, and 40% deionized water (pH 5.0) has been used.[2] This co-solvent system can improve the solubility and stability of the compound in an aqueous environment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the solubility of this compound in DMSO?
Q3: My this compound solution appears cloudy after dilution in cell culture media. What should I do?
A3: Cloudiness indicates precipitation. This is likely due to the low aqueous solubility of the compound. To resolve this, try the following:
-
Lower the final concentration of this compound in your experiment.
-
Ensure the final percentage of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) to avoid toxicity, while still maintaining the compound's solubility.
-
When diluting, add the DMSO stock solution drop-wise to the vigorously stirred or vortexing cell culture medium.
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, as the compound is unstable in solution.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Remarks |
| DMSO | Soluble | Recommended for stock solutions. |
| Aqueous Buffers | Sparingly soluble | Prone to precipitation. |
| Ethanol | Data not available | |
| Methanol | Data not available |
Note: Quantitative solubility data (e.g., in mg/mL or mM) is not consistently reported in publicly available sources. The provided information is based on qualitative descriptions from supplier datasheets and published literature.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 295.34 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out 2.95 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, warm the tube to 37°C for 5-10 minutes and sonicate for 5 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Crucial Step: When diluting, add the DMSO stock solution to the cell culture medium while gently vortexing or flicking the tube to ensure rapid and uniform mixing. This minimizes the risk of precipitation.
-
Use the prepared working solutions immediately. Do not store diluted aqueous solutions.
Mandatory Visualizations
PIP4K Signaling Pathway
Caption: Simplified PIP4K signaling pathway and the inhibitory action of this compound.
References
stability of PIP4K-IN-a131 in aqueous solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of PIP4K-IN-A131 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solution?
A1: this compound is known to be unstable in aqueous solutions.[1][2] It is strongly recommended to prepare fresh solutions immediately before each experiment. Do not store this compound in aqueous buffers for extended periods.
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions of this compound should be prepared in an appropriate organic solvent, such as DMSO. To improve solubility, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[1][2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[2] One product data sheet suggests storage below -20°C for several months is also possible.
Q4: I'm observing variable results in my cell-based assays. Could this be related to the stability of this compound?
A4: Yes, the instability of this compound in aqueous media can lead to inconsistent results. If the compound degrades during the course of your experiment, its effective concentration will decrease, leading to variability. It is crucial to minimize the time the compound spends in aqueous solution before and during the assay.
Q5: What is the mechanism of action of this compound?
A5: this compound is a dual inhibitor of the lipid kinase PIP4K and mitotic pathways. In normal cells, it causes a reversible G1/S phase cell cycle arrest by upregulating PIK3IP1, a suppressor of the PI3K/Akt/mTOR pathway. In Ras-activated cancer cells, this cell cycle arrest is overridden, leading to mitotic catastrophe and selective cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency or Inconsistent Activity | Degradation of this compound in aqueous experimental buffer. | Prepare a fresh dilution of the stock solution in your aqueous buffer immediately before adding it to your experiment. Minimize the incubation time in aqueous media as much as your experimental design allows. |
| Precipitation in Aqueous Buffer | Poor solubility of this compound. | Ensure your final concentration is within the solubility limits for your specific buffer. You may need to optimize the solvent concentration from your stock solution. A derivative of a131, named b5, was developed for improved aqueous solubility. |
| Variability Between Experiments | Inconsistent preparation of working solutions or different incubation times in aqueous media. | Standardize your protocol for preparing working solutions. Ensure the time between preparing the aqueous solution and starting the experiment is consistent for all replicates and experiments. |
| Unexpected Cellular Toxicity in Control Cells | Off-target effects or issues with the solvent (e.g., DMSO) concentration. | Run a vehicle control (e.g., DMSO alone) at the same final concentration used for your this compound experiments to rule out solvent toxicity. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions |
| Purified PIP4K2A | 1.9 µM | In vitro enzyme activity assay |
| PIP4Ks | 0.6 µM | In vitro enzyme activity assay using HeLa cell lysates |
Table 2: Storage Recommendations for this compound Stock Solutions
| Storage Temperature | Duration | Solvent |
| -20°C | Up to 1 month | DMSO (or other suitable organic solvent) |
| -80°C | Up to 6 months | DMSO (or other suitable organic solvent) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, gently vortex the vial and, if necessary, warm it to 37°C and sonicate in an ultrasonic bath for a few minutes.
-
Visually inspect the solution to ensure all the solid has dissolved.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.
-
-
Working Solution Preparation (in Aqueous Buffer):
-
Crucially, prepare this solution immediately before use.
-
Retrieve a single-use aliquot of the stock solution from the freezer and thaw it at room temperature.
-
Perform a serial dilution of the stock solution into your final aqueous experimental buffer (e.g., cell culture medium, assay buffer) to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experimental conditions, including vehicle controls.
-
Mix the working solution thoroughly by gentle vortexing or pipetting.
-
Add the working solution to your experimental setup without delay.
-
Visualizations
Caption: this compound signaling in normal versus cancer cells.
Caption: Recommended workflow for handling this compound.
References
identifying and mitigating off-target effects of PIP4K-IN-a131
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the off-target effects of PIP4K-IN-A131.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PIP4K) family, with IC50 values of 1.9 µM for PIP4K2A and 0.6 µM for total PIP4Ks.[1][2] Its on-target effect involves the inhibition of these lipid kinases, which play a role in the PI3K/Akt/mTOR signaling pathway. In normal cells, inhibition of PIP4Ks by this compound leads to a reversible G1/S cell cycle arrest through the upregulation of PIK3IP1, a suppressor of the PI3K/Akt/mTOR pathway.[1][3]
Q2: What are the known major off-target effects of this compound?
A2: The most significant known "off-target" effect of this compound is its dual-inhibitory action on mitotic pathways.[1] This compound is known to de-cluster supernumerary centrosomes in cancer cells, leading to mitotic catastrophe and cell death. The specific molecular target within the mitotic pathway remains to be identified. This dual mechanism is crucial for its cancer-selective lethality.
Q3: Is a broad kinome scan or selectivity profile for this compound available?
Q4: What are the solubility and stability properties of this compound?
A4: this compound has poor aqueous solubility. For experimental use, it is typically dissolved in DMSO to make a stock solution. It is important to note that the compound is unstable in solution, and stock solutions should be stored at -20°C for several months. For cellular assays, it is advisable to prepare fresh dilutions from the stock solution for each experiment. To improve solubility, warming the tube at 37°C and using an ultrasonic bath for a short period can be helpful.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Problem 1: My cancer cells are arresting in the G1 phase instead of undergoing mitotic catastrophe.
-
Possible Cause 1: Low Ras/ERK pathway activation. The cancer-selective killing by this compound is dependent on active Ras signaling, which overrides the G1 arrest. If your cancer cell line has low intrinsic Ras/ERK pathway activity, it may respond similarly to normal cells and arrest in G1.
-
Troubleshooting Steps:
-
Verify Ras/ERK pathway status: Perform a western blot to check the phosphorylation status of key pathway components like ERK (p-ERK).
-
Use a positive control cell line: Compare the effects with a cell line known to have high Ras activation (e.g., H-RasV12 transformed cells).
-
Pathway stimulation: If appropriate for your experimental model, consider stimulating the Ras/ERK pathway to see if it sensitizes the cells to this compound-induced mitosis.
-
Problem 2: I am observing significant cytotoxicity in my non-cancerous (normal) cell line.
-
Possible Cause 1: High concentration of this compound. While this compound is cancer-selective, high concentrations may lead to off-target effects and general toxicity in normal cells. The G1 arrest in normal cells is reversible.
-
Possible Cause 2: Extended treatment duration. Prolonged exposure to the compound may push normal cells towards apoptosis.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the optimal concentration that induces G1 arrest in your normal cell line without causing significant cell death.
-
Time-course experiment: Assess cell viability at different time points to find the ideal treatment duration.
-
Washout experiment: To confirm the reversibility of the G1 arrest, treat the cells with this compound, then wash it out and monitor cell cycle re-entry.
-
Problem 3: My experimental results are inconsistent across different batches of this compound.
-
Possible Cause: Compound purity and stability. The purity of small molecule inhibitors can vary between batches and suppliers. Degradation of the compound can also lead to inconsistent results.
-
Troubleshooting Steps:
-
Source from a reputable supplier: Ensure you are purchasing the compound from a provider that offers quality control data (e.g., HPLC, NMR).
-
Proper storage: Always store the solid compound and stock solutions as recommended by the manufacturer.
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot your DMSO stock solution into single-use vials.
-
Problem 4: I am unsure if the observed phenotype is due to PIP4K inhibition or the mitotic effect.
-
Possible Cause: The dual-inhibitory nature of the compound. Dissecting the contribution of each inhibitory activity is key to understanding the mechanism in your specific model.
-
Troubleshooting Steps:
-
Use a structurally unrelated PIP4K inhibitor: Treat your cells with a different pan-PIP4K inhibitor that is not known to have mitotic activity. If you observe the same phenotype, it is more likely to be an on-target PIP4K effect.
-
Genetic knockdown/knockout of PIP4Ks: Use siRNA or CRISPR-Cas9 to deplete PIP4K isoforms. If the phenotype is recapitulated, it confirms the involvement of PIP4K. Note that knockdown of PIP4Ks alone may not be sufficient to induce the same level of cell death as this compound, highlighting the importance of the dual-inhibitory action.
-
Cell cycle analysis: Perform detailed cell cycle analysis (e.g., flow cytometry with specific markers for different mitotic phases) to characterize the mitotic defect.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| Purified PIP4K2A | 1.9 |
| Total PIP4Ks (in cell lysate) | 0.6 |
Table 2: Suggested Concentration Range for Cell-Based Assays
| Cell Type | Suggested Concentration Range (µM) | Expected Outcome |
| Normal Cells (e.g., BJ fibroblasts) | 0.1 - 1.0 | Reversible G1/S arrest |
| Ras-activated Cancer Cells | 1.0 - 10.0 | Mitotic catastrophe and cell death |
Note: Optimal concentrations should be determined empirically for each cell line.
Experimental Protocols
Protocol 1: Western Blot for PI3K/Akt/mTOR Pathway Analysis
This protocol is to assess the on-target effect of this compound on the PI3K/Akt/mTOR pathway. Inhibition of PIP4K is expected to lead to a decrease in the phosphorylation of Akt and downstream targets in normal cells.
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations and time points. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and other relevant pathway proteins overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to its target protein (PIP4K) in intact cells.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time (e.g., 1 hour at 37°C).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble PIP4K2A/B/C by western blotting. A ligand-bound protein will be more thermally stable and thus more abundant in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Protocol 3: CRISPR-Cas9 Mediated Knockout for Target Validation
This protocol allows for the validation of whether the effects of this compound are on-target.
-
gRNA Design and Cloning: Design and clone 2-3 single-guide RNAs (sgRNAs) targeting an early exon of the PIP4K2A, PIP4K2B, or PIP4K2C gene into a Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentivirus Production and Transduction: Produce lentivirus and transduce your target cell line.
-
Selection and Clonal Isolation: Select transduced cells (e.g., with puromycin) and isolate single-cell clones.
-
Knockout Validation: Expand the clones and validate the knockout of the target protein by western blotting and genomic sequencing.
-
Phenotypic Assay: Treat the knockout and wild-type cells with a dose range of this compound and assess the phenotype of interest (e.g., cell viability, cell cycle progression). A significant rightward shift in the dose-response curve in the knockout cells compared to wild-type cells would confirm that the compound's effect is mediated through that target.
Visualizations
Caption: Signaling pathways affected by this compound in normal vs. cancer cells.
Caption: Experimental workflow for validating off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality. [escholarship.org]
troubleshooting inconsistent results with PIP4K-IN-a131
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing PIP4K-IN-a131 effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-inhibitory compound that selectively targets Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4Ks) and also disrupts mitotic pathways.[1] This dual action leads to cancer-selective lethality. Inhibition of PIP4Ks by this compound in normal cells induces a reversible growth arrest at the G1/S phase of the cell cycle by upregulating PIK3IP1, a suppressor of the PI3K/Akt/mTOR pathway.[1] In contrast, cancer cells with activated Ras pathways can bypass this growth arrest but are then eliminated through mitotic catastrophe.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). For optimal stability, stock solutions should be stored at -20°C for short-term storage and -80°C for long-term storage. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] Information on the stability of the compound in cell culture media is not extensively reported, so it is recommended to prepare fresh dilutions from the stock solution for each experiment.
Q3: What are the known IC50 and GI50 values for this compound?
A3: The inhibitory concentrations of this compound have been determined in various assays. The IC50 for purified PIP4K2A is 1.9 µM, and for total PIP4Ks, it is 0.6 µM.[1] The GI50 (concentration for 50% growth inhibition) values show selectivity for cancer cells over normal cells, with a mean GI50 of 1.7 µM in cancer cell lines versus 6.5 µM in normal cell lines.
Troubleshooting Guides
Issue 1: Inconsistent IC50 or GI50 Values Between Experiments
Question: I am observing significant variability in the IC50/GI50 values of this compound in my cell viability assays. What are the potential causes and solutions?
Answer:
Inconsistent potency is a common issue when working with small molecule inhibitors. Several factors can contribute to this variability:
-
Compound Stability and Handling:
-
Degradation: Ensure the compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution to rule out degradation.
-
Solubility: this compound has poor aqueous solubility. Ensure the compound is fully dissolved in DMSO before diluting it in culture medium. Precipitates can lead to inaccurate concentrations. The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent toxicity.
-
-
Cell-Based Assay Variables:
-
Cell Density: Seed cells at a consistent density across all experiments. Variations in cell number can alter the inhibitor-to-cell ratio.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Serum Concentration: Maintain a consistent serum concentration in the culture medium for all experiments. Serum proteins can bind to small molecules, reducing their effective concentration.
-
-
Assay-Specific Issues:
-
Incubation Time: Ensure the incubation time with the inhibitor is consistent across all experiments.
-
Plate Edge Effects: Wells on the perimeter of a microplate are prone to evaporation. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Issue 2: No or Weak Biological Effect Observed
Question: I am not observing the expected inhibition of the PI3K/Akt/mTOR pathway or the expected cytotoxic effect after treating my cells with this compound. What should I check?
Answer:
A lack of biological effect can stem from several sources:
-
Compound Integrity: Verify the integrity of your this compound stock as described in the previous section.
-
Cell Line Specifics:
-
Ras Pathway Status: The cancer-selective killing effect of this compound is more pronounced in cells with an activated Ras pathway. Confirm the Ras mutation status of your cell line.
-
Expression of PIP4K Isoforms: The expression levels of different PIP4K isoforms can vary between cell lines, potentially influencing the cellular response to the inhibitor.
-
-
Experimental Conditions:
-
Inhibitor Concentration: Perform a dose-response experiment to ensure you are using an appropriate concentration range.
-
Stimulation Conditions (for signaling studies): If you are assessing the PI3K/Akt/mTOR pathway, ensure that the pathway is appropriately stimulated (e.g., with growth factors) to observe a baseline level of activity that can be inhibited.
-
Issue 3: Potential Off-Target Effects
Question: I am observing a phenotype that is not consistent with the known function of PIP4K inhibition. How can I investigate potential off-target effects of this compound?
Answer:
While this compound was identified as a PIP4K inhibitor through an unbiased screen, like many kinase inhibitors, it may have off-target effects. Here's how to approach this:
-
Dose-Response Comparison: Perform a dose-response curve for the observed off-target phenotype and compare it with the dose-response for on-target engagement (e.g., inhibition of PIP4K activity or downstream signaling). A significant discrepancy in potency may suggest an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: If available, use a structurally different inhibitor of PIP4K. If the unexpected phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing the intended target (PIP4K). If the phenotype is not rescued, it suggests the involvement of other targets.
-
CETSA (Cellular Thermal Shift Assay): The original study identifying the target of a131 used CETSA. This technique can be employed to identify the cellular targets of a compound.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 / GI50 (µM) | Reference |
| Purified PIP4K2A | In vitro kinase assay | 1.9 | |
| Total PIP4Ks | In vitro kinase assay | 0.6 | |
| Normal Cell Lines (mean) | Cell proliferation (MTT) | 6.5 | |
| Cancer Cell Lines (mean) | Cell proliferation (MTT) | 1.7 |
Table 2: GI50 Values of this compound in Selected Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HCT-15 | Colon Adenocarcinoma | Not explicitly stated, but showed marked antitumor efficacy in xenografts | |
| MDA-MB-231 | Breast Tumor | Not explicitly stated, but showed marked antitumor efficacy in xenografts | |
| A panel of human cancer cell lines | Various | Mean of 1.7 |
Note: A comprehensive list of GI50 values for this compound across the NCI-60 cell line panel is not publicly available in a single source. The provided data is from the primary publication.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest inhibitor concentration) and untreated control wells (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Growth factors for pathway stimulation (e.g., insulin, EGF)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-S6K, anti-total-S6K, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Stimulate the PI3K pathway by adding a growth factor for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is based on the ADP-Glo™ Kinase Assay from Promega, which was used in the characterization of this compound.
Materials:
-
Recombinant PIP4K enzyme (e.g., PIP4K2A)
-
PIP4K substrate (e.g., PI5P)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare the kinase, substrate, and ATP solutions in kinase assay buffer.
-
Kinase Reaction:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the PIP4K enzyme to each well and incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: PIP4K signaling and the dual inhibitory mechanism of this compound.
Caption: A generalized workflow for experiments involving this compound.
Caption: A logical decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing PIP4K-IN-a131 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing PIP4K-IN-a131 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual-inhibitory compound that selectively targets cancer cells. Its primary target is the phosphatidylinositol 5-phosphate 4-kinase (PIP4K) family of lipid kinases.[1][2][3] In normal cells, inhibition of PIP4Ks by this compound leads to the transcriptional upregulation of PIK3IP1, a suppressor of the PI3K/Akt/mTOR signaling pathway, resulting in reversible growth arrest.[1][2] Conversely, in cancer cells with activated Ras signaling, this growth arrest is overridden. These cells proceed into mitosis, where this compound's secondary effect of de-clustering supernumerary centrosomes leads to mitotic catastrophe and selective cancer cell death.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response study is recommended. Based on published data, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cancer cell lines. For normal cell lines, similar concentrations can be used to observe growth arrest.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to prevent repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experimental wells is consistent and ideally below 0.1% to avoid solvent-induced toxicity.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will depend on the specific assay being performed. For cell viability assays, such as MTT or CellTiter-Glo, a 72-hour incubation period is commonly used to assess the impact on cell proliferation and death. For signaling pathway analysis, such as Western blotting for phosphorylated proteins, shorter incubation times (e.g., 24 to 48 hours) may be sufficient to observe changes in protein expression or phosphorylation status.
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before and during plating.
-
Calibrate pipettes regularly and use proper pipetting techniques.
-
To mitigate edge effects, fill the outer wells of the microplate with sterile phosphate-buffered saline (PBS) or media and do not use them for experimental data.
-
Issue 2: No significant effect of this compound on cancer cell viability.
-
Possible Cause: The cell line may be resistant to this compound, the concentration of the inhibitor may be too low, or the incubation time may be too short.
-
Troubleshooting Steps:
-
Verify the Ras activation status of your cell line, as Ras-transformed cells are more susceptible to the cytotoxic effects of this compound.
-
Perform a dose-response experiment with a wider range of concentrations (e.g., up to 25 µM).
-
Increase the incubation time (e.g., up to 96 hours).
-
Ensure the inhibitor has not degraded. Use a fresh aliquot of the stock solution.
-
Issue 3: Unexpected toxicity in normal (non-cancerous) cell lines.
-
Possible Cause: While this compound is designed to cause reversible growth arrest in normal cells, high concentrations or prolonged exposure may lead to toxicity. Off-target effects are also a possibility at higher concentrations.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration that induces growth arrest without causing significant cell death.
-
Confirm the growth arrest phenotype using cell cycle analysis (e.g., FACS with BrdU and propidium iodide staining).
-
If off-target effects are suspected, consider using a structurally different PIP4K inhibitor as a control.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) |
| PIP4K2A | Enzyme Activity Assay | 1.9 |
| PIP4Ks | Enzyme Activity Assay (HeLa cells) | 0.6 |
Data extracted from Kitagawa et al., 2017.
Table 2: Growth Inhibition (GI50) of this compound in Various Cell Lines
| Cell Line | Cell Type | GI50 (µM) |
| BJ | Normal Fibroblast | > 25 |
| BJ-RasV12 | Ras-Transformed Fibroblast | 1.8 |
| HCT116 | Colon Cancer | 2.1 |
| A549 | Lung Cancer | 3.5 |
| PANC-1 | Pancreatic Cancer | 2.9 |
| U87 | Glioblastoma | 4.2 |
| IMR90 | Normal Fibroblast | > 25 |
| MRC-5 | Normal Lung Fibroblast | > 25 |
Data represents the mean concentration to achieve 50% growth inhibition after 72 hours of treatment and is extracted from Kitagawa et al., 2017.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium and add the drug-containing medium to the respective wells. Include vehicle control (DMSO-treated) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the GI50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (FACS)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 48 hours.
-
BrdU Labeling: Add BrdU to the culture medium and incubate for 1-2 hours to label cells in the S-phase.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold ethanol.
-
Staining: Treat the cells to denature the DNA, then stain with an anti-BrdU antibody and propidium iodide (PI) for total DNA content.
-
FACS Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), can be determined.
Mandatory Visualizations
References
dealing with PIP4K-IN-a131 precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of PIP4K-IN-a131 in cell culture, with a specific focus on addressing and overcoming challenges related to compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual-inhibitory compound that targets both phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks) and mitotic pathways.[1][2][3] In normal cells, inhibition of PIP4Ks by this compound leads to a reversible growth arrest at the G1/S phase of the cell cycle. This is achieved by the transcriptional upregulation of PIK3IP1, a suppressor of the PI3K/Akt/mTOR signaling pathway.[1][4] In contrast, in Ras-activated cancer cells, this G1/S arrest is bypassed, and the compound's effect on mitosis leads to mitotic catastrophe and selective cancer cell death.
Q2: I've observed precipitation of this compound when I add it to my cell culture medium. Why is this happening?
A2: Precipitation of compounds like this compound in aqueous cell culture media is a common issue, often due to the compound's hydrophobic nature. This phenomenon, sometimes called "crashing out," can be caused by several factors:
-
Low Aqueous Solubility: The compound may have inherently poor solubility in the aqueous environment of the cell culture medium.
-
High Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in your specific media.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause a sudden change in solvent polarity, leading to precipitation.
-
Temperature: Adding the compound to cold media can decrease its solubility.
-
Media Components: Interactions with salts, proteins (especially in serum), and other components in the media can reduce solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic small molecules like this compound for in vitro experiments. It is crucial to use a final DMSO concentration in your cell culture that is non-toxic to your cells, typically at or below 0.5%.
Q4: Can I use solvents other than DMSO?
A4: While DMSO is the most common, other solvents like dimethylformamide (DMF) can also be used for hydrophobic compounds. However, it is essential to perform a vehicle control experiment to ensure the chosen solvent does not affect cell viability or the experimental outcome at the final concentration used. Some newer, less toxic alternatives to DMSO, such as zwitterionic liquids (ZILs) and Cyrene™, are also being explored.
Troubleshooting Guide: Dealing with this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | High final concentration of this compound. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid dilution of DMSO stock. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. | |
| Low temperature of media. | Always use pre-warmed (37°C) cell culture media. | |
| Precipitation Over Time in Culture | Evaporation of media in long-term cultures. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Interaction with media components. | Test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue. Consider using a different basal media formulation. | |
| Compound instability. | Product datasheets suggest that this compound is unstable in solution. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is designed to minimize precipitation when preparing working solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath for a short period.
-
Ensure the compound is fully dissolved by vortexing.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For very high final concentrations, it may be beneficial to perform an intermediate dilution of your stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Add a small volume of the this compound DMSO stock solution to the pre-warmed medium while gently vortexing. The final DMSO concentration should ideally be ≤ 0.5%.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol helps you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound DMSO stock solution
-
Complete cell culture medium, pre-warmed to 37°C
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare Serial Dilutions:
-
Prepare a 2-fold serial dilution of your this compound stock solution in 100% DMSO.
-
-
Add to Media:
-
In the 96-well plate, add a fixed volume of your pre-warmed complete cell culture medium to each well (e.g., 198 µL).
-
Add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 2 µL) to achieve a final DMSO concentration of 1%.
-
Include a DMSO-only control (medium with 1% DMSO).
-
-
Incubate and Observe:
-
Incubate the plate at 37°C in a cell culture incubator.
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
-
Quantitative Assessment (Optional):
-
Read the absorbance of the plate at a wavelength between 600 nm and 650 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear (visually) and does not show a significant increase in absorbance is your maximum working soluble concentration under those specific conditions.
-
Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ |
| Purified PIP4K2A | 1.9 µM |
| PIP4Ks | 0.6 µM |
Data from Kitagawa et al., 2017.
Visualizations
Caption: Signaling pathway of this compound in normal cells.
Caption: Signaling pathway of this compound in cancer cells.
Caption: Troubleshooting workflow for this compound precipitation.
References
PIP4K Kinase-Independent Scaffolding Functions: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the kinase-independent scaffolding functions of Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4Ks). Understanding these non-catalytic roles is crucial for accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase-independent functions of PIP4K?
A1: Beyond their catalytic activity of converting PI(5)P to PI(4,5)P2, PIP4K isoforms (PIP4K2A, PIP4K2B, and PIP4K2C) possess critical scaffolding functions.[1][2] The most well-documented of these is the direct binding to and suppression of Phosphatidylinositol 4-Phosphate 5-Kinases (PIP5Ks), the major producers of PI(4,5)P2.[1][3] This interaction is mediated by a conserved N-terminal motif (VMLΦPDD) in PIP4K and serves to regulate cellular PI(4,5)P2 homeostasis.[1] Consequently, the loss of PIP4K can lead to a paradoxical increase in PI(4,5)P2 levels due to the disinhibition of PIP5K activity.
Q2: How do the scaffolding functions of PIP4K impact downstream signaling pathways?
A2: The scaffolding activities of PIP4K significantly influence the PI3K/Akt/mTORC1 signaling cascade. By controlling the pool of PI(4,5)P2, the substrate for PI3K, PIP4K's scaffolding function indirectly regulates the production of PI(3,4,5)P3 and subsequent activation of Akt. Loss of PIP4K's scaffolding-mediated suppression of PIP5K can lead to enhanced insulin-stimulated PI(3,4,5)P3 production and increased insulin sensitivity.
Q3: What experimental evidence supports the kinase-independent roles of PIP4K?
A3: Evidence for the non-catalytic functions of PIP4K comes from several key experimental approaches:
-
Kinase-dead mutants: Re-introduction of kinase-dead PIP4K mutants into cells lacking endogenous PIP4K can rescue the altered PI(4,5)P2 levels and insulin signaling phenotypes, demonstrating that the protein's presence, not its enzymatic activity, is responsible for these effects.
-
CRISPR/Cas9-mediated knockout: Cells with genetic deletion of PIP4K isoforms show the paradoxical increase in PI(4,5)P2 and enhanced PI3K signaling.
-
In vitro binding and activity assays: Purified PIP4K proteins have been shown to directly interact with and inhibit the kinase activity of purified PIP5K in vitro.
-
Mutagenesis of the interaction motif: Mutating the VMLΦPDD motif in PIP4K abrogates its ability to suppress PIP5K activity and restore normal PI(4,5)P2 levels in knockout cells.
Q4: Can PIP4K act as a scaffold for other proteins?
A4: Yes, there is evidence that PIP4K can be part of larger signaling complexes. For instance, scaffolding proteins like Dishevelled (Dvl) can coordinate the activities of different phosphoinositide kinases, potentially including PIP4K, to facilitate efficient PtdInsP2 synthesis. The precise composition and regulation of these larger PIP4K-containing scaffolds are areas of ongoing research.
Troubleshooting Guide
This guide addresses common issues encountered in experiments designed to investigate the scaffolding functions of PIP4K.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected increase in PI(4,5)P2 or p-Akt levels after PIP4K knockdown/knockout. | This is likely due to the loss of PIP4K's kinase-independent suppression of PIP5K activity. | This is an expected result of disrupting the scaffolding function. To confirm, perform a rescue experiment by re-expressing a kinase-dead PIP4K mutant. If the phenotype is reversed, it confirms a scaffolding effect. |
| Inconsistent results with PIP4K inhibitors. | 1. Suboptimal inhibitor concentration. 2. Compound instability or degradation. 3. High solvent (e.g., DMSO) concentration causing toxicity. 4. The observed phenotype is due to a scaffolding function, not kinase inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell type. 2. Ensure proper storage of the inhibitor and prepare fresh dilutions. 3. Maintain a final solvent concentration of ≤ 0.1%. 4. Compare the inhibitor phenotype with that of a PIP4K knockout/knockdown and a kinase-dead mutant expression. |
| Difficulty distinguishing between catalytic and non-catalytic effects. | Overlapping functions and complex regulatory feedback loops can obscure the specific contribution of the scaffolding role. | Employ a multi-pronged approach: - Use both kinase inhibitors and genetic tools (knockout/knockdown). - Utilize kinase-dead and scaffolding-impaired (e.g., VMLΦPDD mutant) PIP4K constructs in rescue experiments. - Perform in vitro assays with purified proteins to dissect direct interactions. |
| Variability in phosphoinositide measurements. | Technical variability in lipid extraction and analysis (e.g., HPLC). | Standardize lipid extraction protocols. Use internal standards for normalization. Ensure consistent cell culture conditions and stimulation times. |
Quantitative Data Summary
The following table summarizes the effects of PIP4K knockout and reconstitution on phosphoinositide levels, as determined by HPLC analysis. These data highlight the kinase-independent role of PIP4K in regulating PI(4,5)P2 and PI(3,4,5)P3.
| Cell Line / Condition | Relative PI(4,5)P2 Level | Relative PI(4)P Level | Relative Insulin-Stimulated PI(3,4,5)P3 Level | Reference |
| Wild-Type (WT) | Baseline | Baseline | Baseline | |
| PIP4K Triple Knockout (TKO) | Increased | Decreased | ~4-fold increase | |
| TKO + Wild-Type PIP4K2C | Restored to baseline | Restored to baseline | Restored to baseline | |
| TKO + Kinase-Dead PIP4K2A | Restored to baseline | Restored to baseline | Restored to baseline | |
| TKO + PIP4K2C VD Mutant (cannot bind PIP5K) | Remains increased | Remains decreased | Remains increased |
Experimental Protocols
Key Experiment: Western Blot Analysis for PI3K Pathway Activation
This protocol is adapted from troubleshooting guides for analyzing pathways affected by PIP4K.
-
Cell Lysis: After experimental treatment (e.g., insulin stimulation in WT vs. PIP4K KO cells), wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge lysates to remove cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples for SDS-PAGE. Separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate. Analyze band intensities to determine the ratio of phosphorylated protein to total protein, normalized to a loading control. A higher p-Akt/total-Akt ratio in PIP4K KO cells would be consistent with the loss of scaffolding function.
Signaling Pathway and Experimental Logic Diagrams
Caption: PIP4K's scaffolding function inhibits PIP5K, regulating PI(4,5)P2 levels and PI3K/Akt signaling.
Caption: Experimental logic to differentiate scaffolding from kinase functions of PIP4K.
References
Technical Support Center: Troubleshooting PIP4K-IN-A131 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with PIP4K-IN-A131, particularly the lack of cell cycle arrest in normal cell lines.
Frequently Asked Questions (FAQs)
Q1: I'm treating my normal cells with this compound, but I'm not observing the expected G1/S cell cycle arrest. Why might this be happening?
A1: The failure of normal cells to arrest at the G1/S phase following treatment with this compound can stem from several factors, ranging from cell line characteristics to experimental variables. Here are the most common causes:
-
Cell Line Status: The term "normal" in cell culture can be relative. Your cell line may have acquired mutations, particularly in the Ras/Raf/MEK/ERK pathway, that allow it to bypass the G1/S arrest mechanism induced by the inhibitor.[1][2] Activated Ras signaling overrides the drug-induced upregulation of PIK3IP1, a key suppressor of the pro-proliferative PI3K/Akt/mTOR pathway.[2][3]
-
Suboptimal Experimental Conditions: The concentration of this compound or the duration of treatment may be insufficient. Review the recommended concentrations and timelines from published studies.
-
Compound Integrity: Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its potency.[4]
-
Cell Culture Health and Confluency: Unhealthy cells or those at a very high confluency may respond abnormally to treatment. It is recommended to use cells in a consistent and limited passage number range and treat them at a consistent confluency.
-
Assay Sensitivity: The method used to measure cell cycle arrest (e.g., flow cytometry, Western blot) may not be sensitive enough or may be performed at a time point where the effect is not yet apparent.
Q2: What is the established mechanism of action for this compound in normal versus cancer cells?
A2: this compound is a dual-inhibitory compound that targets PIP4K lipid kinases and also interferes with mitosis. Its differential effect on normal and cancer cells is central to its mechanism:
-
In Normal Cells: Inhibition of PIP4K by a131 leads to the transcriptional upregulation of PIK3IP1. PIK3IP1 is a suppressor of the PI3K/Akt/mTOR signaling pathway. By inhibiting this pathway, the cells are prevented from transitioning from the G1 to the S phase, resulting in a reversible growth arrest.
-
In Ras-Activated Cancer Cells: Cancer cells with an activated Ras pathway can override the a131-induced upregulation of PIK3IP1. This allows them to bypass the G1/S arrest and proceed into mitosis. However, a131's secondary effect on mitosis then leads to mitotic catastrophe and selective cell death in these cancer cells.
Caption: Signaling pathway of this compound in normal vs. cancer cells.
Q3: What are the recommended experimental parameters for this compound?
A3: Effective concentrations and treatment times can be cell-type dependent. However, published data provides a strong starting point.
| Parameter | Recommendation | Rationale / Reference |
| Cell Type | Normal human fibroblasts (e.g., BJ) | These were the primary normal cells used in the foundational studies to demonstrate reversible G1/S arrest. |
| Inhibitor Concentration | 0.5 - 2.0 µM | The reported IC50 for PIP4K inhibition is ~0.6 µM, and for PIP4K2A is ~1.9 µM. Using a concentration in this range is critical. |
| Treatment Duration | 24 - 72 hours | A 24-hour treatment is often sufficient to see transcriptional changes (PIK3IP1 upregulation) and subsequent pathway inhibition. Cell cycle effects may be more pronounced at 48-72 hours. |
| Vehicle Control | DMSO | A vehicle control (e.g., 0.1% DMSO) is essential to ensure that the observed effects are not due to the solvent. |
Q4: How can I confirm that my lack of results isn't due to general experimental variability?
A4: High variability can mask true biological effects. To ensure consistency:
-
Standardize Cell Culture Practices: Use cells within a narrow passage number range for all related experiments. Seed cells at a consistent density and treat them at the same level of confluency (typically 60-70%).
-
Ensure Pipetting Accuracy: Use calibrated pipettes and consistent technique, especially when preparing serial dilutions and plating cells.
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation.
-
Include Proper Controls: Always include positive controls (e.g., a known G1/S arresting agent like Palbociclib) and negative/vehicle controls (DMSO) in every experiment.
Troubleshooting Guide: Normal Cells Not Arresting
This step-by-step guide will help you systematically diagnose why your normal cells are not arresting with this compound.
Caption: A logical workflow for troubleshooting the lack of cell cycle arrest.
Key Experimental Protocols
Protocol 1: Cell Cycle Analysis via Propidium Iodide Staining
This protocol details how to prepare cells for flow cytometry to analyze DNA content and determine cell cycle distribution.
Caption: A standard workflow for a cell cycle analysis experiment.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Inhibitor Treatment: Remove the medium and replace it with fresh medium containing the desired concentration of this compound or a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
Cell Harvesting:
-
Aspirate the medium and wash cells once with 1X PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet with cold 1X PBS and centrifuge again.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold 1X PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the pellet with 1X PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use software to model the cell cycle distribution (G1, S, G2/M phases).
Protocol 2: Western Blot for Pathway Analysis
This protocol is used to verify that this compound is inhibiting the target pathway.
Methodology:
-
Cell Treatment and Lysis:
-
Seed and treat cells as described in Protocol 1.
-
After treatment, wash cells with ice-cold 1X PBS.
-
Lyse the cells directly on the plate with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein amounts for all samples (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
p-Akt (Ser473) and Total Akt (to check for PI3K pathway inhibition)
-
PIK3IP1 (to check for upregulation)
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality. [escholarship.org]
- 4. benchchem.com [benchchem.com]
unexpected toxicity of PIP4K-IN-a131 in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIP4K-IN-A131. The information addresses potential issues and clarifies the expected effects of this compound in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be toxic to non-cancerous cells?
A1: No, this compound is not expected to be overtly toxic to non-cancerous cells.[1][2][3] Published studies indicate that it selectively kills cancer cells while inducing a reversible growth arrest in normal, non-transformed cells.[1][2] This cancer-selective lethality is a primary characteristic of the compound.
Q2: What is the mechanism of action of this compound in non-cancerous cells?
A2: In non-cancerous cells, this compound inhibits the lipid kinase family PIP4K. This inhibition leads to the transcriptional upregulation of PIK3IP1, which is a suppressor of the pro-survival PI3K/Akt/mTOR signaling pathway. The suppression of this pathway results in a temporary and reversible cell cycle arrest at the G1/S phase.
Q3: My non-cancerous cells have stopped proliferating after treatment with this compound. Is this a sign of toxicity?
A3: The cessation of proliferation in non-cancerous cells is the expected cytostatic effect of this compound, not a sign of cytotoxicity. The compound is designed to cause a reversible growth arrest in normal cells. You can confirm the viability of the arrested cells using a trypan blue exclusion assay or a live/dead cell staining kit.
Q4: How can I confirm that the growth arrest in my non-cancerous cells is reversible?
A4: To confirm the reversibility of the growth arrest, you can perform a washout experiment. After treating the cells with this compound for a defined period (e.g., 24-72 hours), remove the compound by washing the cells with fresh, drug-free medium. Monitor the cells for re-entry into the cell cycle and proliferation over the next few days.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is reported to be selective for PIP4K, like any small molecule inhibitor, the possibility of off-target effects exists, particularly at higher concentrations. One study noted that a similar compound, THZ-P1-2, had off-target effects on PIKfyve, BRK, and ABL1. If you observe unexpected phenotypes, it is advisable to perform dose-response experiments and consider potential off-target activities.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in non-cancerous cell lines.
-
Possible Cause 1: Cell Line Sensitivity. While generally cytostatic in normal cells, specific non-cancerous cell lines might exhibit higher sensitivity.
-
Troubleshooting Step: Perform a dose-response curve to determine the GI₅₀ (half-maximal growth inhibition) for your specific cell line and compare it to published data for other non-cancerous cells.
-
-
Possible Cause 2: Compound Purity/Degradation. Impurities in the compound or degradation over time could lead to unexpected toxicity.
-
Troubleshooting Step: Verify the purity of your this compound stock. If possible, use a fresh batch of the compound.
-
-
Possible Cause 3: Experimental Conditions. Prolonged exposure or very high concentrations can lead to toxicity.
-
Troubleshooting Step: Review your experimental protocol. Ensure the concentration and incubation times are aligned with recommended ranges. Consider a time-course experiment to observe the onset of any cytotoxic effects.
-
Issue 2: Growth arrest is not observed in non-cancerous cells.
-
Possible Cause 1: Insufficient Compound Concentration. The concentration of this compound may be too low to effectively inhibit PIP4K in your cell line.
-
Troubleshooting Step: Increase the concentration of the compound in a stepwise manner and assess cell cycle arrest using flow cytometry (staining for DNA content with propidium iodide).
-
-
Possible Cause 2: Altered Signaling Pathway in the Cell Line. The specific non-cancerous cell line you are using may have alterations in the PI3K/Akt/mTOR pathway that make it resistant to the effects of PIP4K inhibition.
-
Troubleshooting Step: Perform a western blot to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, S6 ribosomal protein) with and without this compound treatment.
-
-
Possible Cause 3: Inactive Compound. The compound may have lost its activity.
-
Troubleshooting Step: Test the compound on a sensitive cancer cell line known to be susceptible to this compound to confirm its activity.
-
Data Presentation
Table 1: Reported GI₅₀ Values of this compound in Normal vs. Cancer Cell Lines
| Cell Type | GI₅₀ (µM) | Reference |
| Normal Human Cell Lines (Panel) | 6.5 | |
| Cancer Cell Lines (Panel) | 1.7 |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Objective: To determine the number of viable cells after treatment with this compound.
-
Methodology:
-
Plate cells in a 96-well microplate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 40 µM) in triplicate for the desired duration (e.g., 72 hours).
-
Add Thiazolyl Blue Tetrazolium Bromide (MTT) reagent to each well at a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
2. Cell Cycle Analysis using Flow Cytometry
-
Objective: To assess the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Differential signaling pathways of this compound in normal vs. cancer cells.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Technical Support Center: Understanding Variability in Cancer Cell Line Response to PIP4K-IN-A131
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the PIP4K inhibitor, PIP4K-IN-A131. All information is presented in a clear question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4Ks).[1] Specifically, it targets the lipid kinase activity of PIP4K2A, inhibiting the conversion of phosphatidylinositol 5-phosphate (PI(5)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This disruption in phosphoinositide signaling primarily affects the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[1][2]
Q2: Why do different cancer cell lines show variable sensitivity to this compound?
A2: The variability in cancer cell line response to this compound is often linked to the genetic background of the cells, particularly the status of the Ras and p53 genes.
-
Ras Activation: Cancer cells with activating Ras mutations tend to be more sensitive to this compound.[1] In normal cells, the inhibitor causes a reversible growth arrest by upregulating PIK3IP1, a suppressor of the PI3K/Akt/mTOR pathway. However, activated Ras signaling can override this protective mechanism, leading to mitotic catastrophe and cell death in cancer cells.
-
p53 Status: There is a synthetic lethal interaction between PIP4K and the tumor suppressor p53. Cancer cells with loss-of-function mutations in p53 are often more dependent on PIP4K activity for survival and are consequently more sensitive to its inhibition.
Q3: What are the reported IC50 and GI50 values for this compound in various cell lines?
A3: The half-maximal inhibitory concentration (IC50) for the kinase activity and the half-maximal growth inhibition (GI50) in cell-based assays provide a quantitative measure of the compound's potency. The following table summarizes reported values for this compound.
| Target/Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Purified PIP4K2A | In vitro kinase assay | 1.9 | |
| Total PIP4Ks | In vitro kinase assay | 0.6 | |
| Normal Cell Lines | |||
| BJ (Normal Fibroblast) | MTT Assay (72h) | ~6.5 | |
| Other Normal Cell Lines | MTT Assay (72h) | Average ~6.5 | |
| Cancer Cell Lines | |||
| Various Cancer Cell Lines | MTT Assay (72h) | Average ~1.7 |
Note: GI50 values can vary between experiments and cell lines due to differences in experimental conditions and the inherent biological variability of the cells.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Problem 1: No significant difference in viability between treated and control cancer cells.
-
Possible Cause 1: Suboptimal Drug Concentration. The concentration of this compound may be too low to elicit a response.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal GI50 for your specific cell line.
-
-
Possible Cause 2: Insufficient Incubation Time. The duration of treatment may not be long enough for the cytotoxic effects to manifest.
-
Solution: Extend the incubation time (e.g., 48, 72, or 96 hours) and perform a time-course experiment.
-
-
Possible Cause 3: Cell Line Resistance. The cancer cell line you are using may be inherently resistant to PIP4K inhibition due to its genetic background (e.g., wild-type Ras and p53).
-
Solution: Verify the Ras and p53 status of your cell line. Consider testing the inhibitor on a panel of cell lines with known genetic backgrounds to identify sensitive models.
-
-
Possible Cause 4: Compound Instability. this compound may be degrading in the culture medium over long incubation periods.
-
Solution: Prepare fresh dilutions of the inhibitor for each experiment. For longer time-course studies, consider replenishing the media with fresh inhibitor at regular intervals.
-
Problem 2: High variability in results between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. Avoid using the outer wells of the plate, which are more prone to evaporation.
-
-
Possible Cause 2: Edge Effects. The outer wells of a multi-well plate are susceptible to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Compound Precipitation. this compound is a hydrophobic molecule and may precipitate at higher concentrations in aqueous culture media.
-
Solution: Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensuring the final solvent concentration is not toxic to the cells).
-
Western Blotting for Signaling Pathway Analysis
Problem 1: No change in the phosphorylation status of downstream targets (e.g., p-Akt, p-S6K) after treatment.
-
Possible Cause 1: Insufficient Treatment Time. The effect of PIP4K inhibition on downstream signaling may be time-dependent.
-
Solution: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing changes in protein phosphorylation.
-
-
Possible Cause 2: Low Protein Expression. The target proteins may be expressed at very low levels in your cell line, making detection difficult.
-
Solution: Increase the amount of protein loaded onto the gel. Ensure you are using a positive control lysate known to express the target protein.
-
-
Possible Cause 3: Crosstalk with other Signaling Pathways. Cancer cells can have redundant or compensatory signaling pathways that maintain the phosphorylation of Akt and other downstream targets, even when the PI3K pathway is partially inhibited.
-
Solution: Investigate other signaling pathways that may be active in your cell line. Consider using inhibitors for other pathways in combination with this compound to unmask its effects.
-
-
Possible Cause 4: Ineffective Cell Lysis and Sample Preparation. Incomplete cell lysis or protein degradation can lead to inaccurate results.
-
Solution: Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process and use fresh lysates for your experiments.
-
Problem 2: High background or non-specific bands on the Western blot.
-
Possible Cause 1: Inadequate Blocking. Insufficient blocking of the membrane can lead to non-specific antibody binding.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking buffer by trying different blocking agents (e.g., 5% non-fat milk or 5% BSA in TBST).
-
-
Possible Cause 2: Antibody Concentration is Too High. An overly concentrated primary or secondary antibody can result in high background.
-
Solution: Titrate your antibodies to determine the optimal dilution that provides a strong signal with minimal background.
-
-
Possible Cause 3: Insufficient Washing. Inadequate washing steps can leave behind unbound antibodies, contributing to background noise.
-
Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the GI50 value.
-
Western Blotting
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the appropriate time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow.
Caption: Troubleshooting logic for unexpected results.
References
Validation & Comparative
Validating On-Target Activity of PIP4K-IN-A131 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target activity of the pharmacological inhibitor PIP4K-IN-A131: direct enzymatic inhibition and siRNA-mediated gene knockdown. Understanding the nuances of these approaches is critical for robust target validation and confident interpretation of experimental results in drug discovery and development.
Executive Summary
This compound (also known as a131) is a dual inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks) and mitotic pathways.[1][2] Validating that the cellular effects of this compound are a direct result of its interaction with PIP4K enzymes is a crucial step in its preclinical characterization. The gold-standard method for such validation is to compare the phenotypic and signaling effects of the compound with those induced by the specific genetic knockdown of the target protein(s) using small interfering RNA (siRNA).
This guide presents a head-to-head comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting their on-target validation studies. The central finding is that the simultaneous knockdown of all three PIP4K isoforms (PIP4K2A, PIP4K2B, and PIP4K2C) phenocopies the effects of this compound on cell cycle arrest in normal cells, confirming the on-target activity of the inhibitor.[3] However, the functional redundancy of the PIP4K isoforms means that knockdown of individual isoforms may not produce the same phenotype.[3]
Comparison of Pharmacological Inhibition and siRNA Knockdown
| Parameter | This compound (Pharmacological Inhibition) | siRNA-mediated Knockdown |
| Target(s) | PIP4K2A, PIP4K2B, PIP4K2C (Pan-inhibitor)[3] | Specific to individual PIP4K isoforms (PIP4K2A, PIP4K2B, or PIP4K2C) or a pool of siRNAs for pan-PIP4K knockdown. |
| Mechanism of Action | Competitive inhibition of ATP binding to the kinase domain. | Post-transcriptional gene silencing by mRNA degradation. |
| Temporal Control | Rapid and reversible upon washout. | Slower onset (typically 24-72 hours) and longer duration of action. |
| Specificity | Potential for off-target effects on other kinases or cellular processes. | Highly specific to the target mRNA sequence, but potential for off-target effects due to sequence homology. |
| Dose Response | Characterized by IC50 values. | Dependent on transfection efficiency and siRNA concentration. |
Quantitative Data Summary
The following tables summarize key quantitative data comparing the efficacy of this compound and siRNA-mediated knockdown of PIP4K.
Table 1: In Vitro Kinase Inhibition of this compound
| Target | IC50 (µM) |
| PIP4K2A | 1.9 |
| Total PIP4Ks | 0.6 |
Table 2: Phenotypic Comparison of this compound and PIP4K siRNA Knockdown in Normal BJ Fibroblasts
| Treatment | Effect on Cell Growth | Effect on PI3K/Akt/mTOR Pathway |
| This compound (5 µM) | Growth Arrest | Inhibition |
| siRNA (Pool of PIP4K2A/2B/2C) | Growth Arrest (Phenocopy of inhibitor) | Inhibition |
| siRNA (Individual PIP4K2A, 2B, or 2C) | No Significant Growth Inhibition | Not reported |
Experimental Protocols
siRNA Transfection and Western Blot Analysis for PIP4K Knockdown
Objective: To knockdown the expression of PIP4K isoforms using siRNA and confirm the knockdown efficiency by Western blot.
Materials:
-
Human cell line (e.g., BJ fibroblasts, HeLa)
-
siRNA targeting human PIP4K2A, PIP4K2B, PIP4K2C, and a non-targeting control (scrambled siRNA)
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PIP4K2A, anti-PIP4K2B, anti-PIP4K2C, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add the 500 µL of siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Add 1.5 mL of complete growth medium to each well.
-
-
Protein Extraction (48-72 hours post-transfection):
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (GAPDH) to determine knockdown efficiency.
-
Cell Viability Assay
Objective: To assess the effect of this compound treatment or siRNA-mediated knockdown of PIP4K on cell viability.
Materials:
-
Transfected cells (from Protocol 1) or cells treated with this compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
For inhibitor treatment, seed cells in a 96-well plate and allow them to adhere overnight. Treat with various concentrations of this compound or DMSO (vehicle control).
-
For siRNA experiments, perform reverse transfection by adding the siRNA-lipid complexes to the 96-well plate before adding the cell suspension.
-
-
Incubation: Incubate the plates for the desired time period (e.g., 48-72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the control wells to determine the percentage of cell viability.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating the on-target activity of this compound.
Caption: Simplified PIP4K signaling pathway and points of intervention.
Caption: Logical framework for on-target validation using phenocopy analysis.
Conclusion
The convergence of data from pharmacological inhibition with this compound and genetic knockdown using siRNA provides compelling evidence for the on-target activity of this compound. The observation that a pooled siRNA approach targeting all three PIP4K isoforms is necessary to replicate the inhibitor's phenotype underscores the functional redundancy within this kinase family. This guide provides the necessary framework, data, and protocols for researchers to rigorously validate the on-target effects of PIP4K inhibitors, a critical step in the development of novel therapeutics targeting this important class of enzymes.
References
A Comparative Analysis: The Effects of the Dual Inhibitor PIP4K-IN-a131 Versus PIP4K Isoform Knockdown
In the landscape of cancer therapeutics and cell signaling research, phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks) have emerged as critical regulators of diverse cellular processes. This guide provides a detailed comparison of the pharmacological inhibition of PIP4Ks using the dual-inhibitory compound PIP4K-IN-a131 against the genetic knockdown of individual PIP4K isoforms (PIP4K2A, PIP4K2B, and PIP4K2C). This objective analysis, supported by experimental data, will aid researchers, scientists, and drug development professionals in understanding the nuanced roles of these lipid kinases and the differential outcomes of their inhibition versus depletion.
At a Glance: this compound vs. Isoform Knockdown
The compound this compound has been identified as a dual inhibitor that targets the PIP4K family of lipid kinases.[1] Its mechanism of action leads to distinct outcomes in normal versus cancer cells. In normal cells, PIP4K inhibition by a131 induces a reversible growth arrest by upregulating PIK3IP1, a suppressor of the PI3K/Akt/mTOR pathway.[1] Conversely, in Ras-activated cancer cells, this growth arrest is overridden, leading to mitotic catastrophe and selective cell death.[1]
Genetic knockdown of PIP4K isoforms, on the other hand, has revealed both overlapping and distinct functions of each isoform. The three isoforms, PIP4K2A, PIP4K2B, and PIP4K2C, contribute to the regulation of phosphoinositide levels, which are crucial second messengers in signaling pathways.[2][3] Notably, the knockdown of these isoforms can have effects that are independent of their catalytic activity, highlighting their structural roles in cellular signaling.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and PIP4K isoform knockdown on key cellular parameters as reported in various studies.
Table 1: Effects on Phosphoinositide Levels
| Intervention | PI(4,5)P₂ Level | PI(5)P Level | PI(3,4,5)P₃ Level | Cell Line/Model | Reference |
| This compound | Not explicitly stated | Not explicitly stated | Decreased (in normal cells) | BJ cells | |
| PIP4K2A Knockdown | Increased | Increased | Increased (insulin-stimulated) | HeLa, 293T cells | |
| PIP4K2B Knockdown | Decreased (small but significant) | No significant change | Increased (insulin-stimulated) | MCF7 cells, Mice | |
| PIP4K2C Knockdown | Decreased | Not explicitly stated | Not explicitly stated | MDA-MB-468, MCF-7 cells | |
| Triple Knockdown (A/B/C) | Increased | 2-fold Increase | Increased (basal and insulin-stimulated) | HeLa, 293T cells |
Table 2: Effects on Cell Proliferation and Viability
| Intervention | Effect on Normal Cells | Effect on Cancer Cells | Cell Line/Model | Reference |
| This compound | Reversible growth arrest | Selective cell death (mitotic catastrophe) | BJ cells, Ras-transformed BJ cells | |
| PIP4K2A Knockdown | - | Inhibition of proliferation, G1 arrest, apoptosis | Acute Myeloid Leukemia cells | |
| PIP4K2B Knockdown | - | Reduced proliferation | Head and Neck Squamous Cell Carcinoma cells | |
| PIP4K2A/2B Co-knockdown | No senescence | Dramatic inhibition of proliferation, senescence | BT474 breast cancer cells, MEFs | |
| PIP4K2C Knockdown | - | Suppressed proliferation, migration, and invasion | MDA-MB-468, MCF7 breast cancer cells |
Table 3: Effects on PI3K/Akt/mTOR Signaling
| Intervention | Effect on PI3K/Akt/mTOR Pathway | Cell Line/Model | Reference |
| This compound | Inhibition in normal cells; Activation in Ras-transformed cells | BJ cells, Ras-transformed BJ cells | |
| PIP4K2A Knockdown | Decreased mTOR signaling | Drosophila, Zebrafish | |
| PIP4K2B Knockdown | Diminished mTOR signaling | Head and Neck Squamous Cell Carcinoma cells | |
| PIP4K2A/2B Co-knockdown | Increased basal Akt phosphorylation | BT474 cells | |
| PIP4K2C Knockdown | Downregulation of PI3K/AKT/mTOR pathway | MDA-MB-468, MCF-7 cells | |
| Triple Knockdown (A/B/C) | Increased PI3K signaling upon insulin stimulation | HeLa cells |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions, the following diagrams illustrate the PIP4K signaling pathway and a general experimental workflow for studying the effects of PIP4K inhibition or knockdown.
Caption: A simplified diagram of the PIP4K signaling pathway illustrating both catalytic and non-catalytic functions.
Caption: A general experimental workflow for comparing the effects of a PIP4K inhibitor to isoform knockdown.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the comparison.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-PIP4K2A, anti-PIP4K2B, anti-PIP4K2C, anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) kit.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with this compound or transfected for PIP4K knockdown and incubated for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Phosphoinositide Analysis by HPLC
-
Cell Labeling and Lipid Extraction: Cells are labeled with [³H]myo-inositol. Lipids are then extracted using a mixture of chloroform, methanol, and HCl.
-
Deacylation: The extracted phosphoinositides are deacylated to generate glycerophosphoinositols (GroPIs).
-
HPLC Separation: The GroPIs are separated by high-performance liquid chromatography (HPLC) using an anion-exchange column.
-
Quantification: The amount of each phosphoinositide is quantified by scintillation counting of the collected fractions.
Conclusion
The comparison between the pharmacological inhibitor this compound and genetic knockdown of PIP4K isoforms reveals both convergent and divergent effects. This compound demonstrates a promising cancer-selective lethality by exploiting the differential response of normal and transformed cells to PI3K/Akt/mTOR pathway modulation. In contrast, isoform-specific knockdowns have been instrumental in dissecting the individual contributions of PIP4K2A, PIP4K2B, and PIP4K2C to cellular homeostasis, revealing their complex and sometimes opposing roles in regulating cell growth, metabolism, and signaling pathways.
A key takeaway is the evidence for non-catalytic functions of PIP4Ks, which has significant implications for therapeutic strategies. While kinase inhibitors like this compound target the enzymatic activity, they may not fully recapitulate the phenotypes of isoform knockdown, which eliminates both catalytic and scaffolding functions of the protein.
This guide highlights the importance of a multi-faceted approach to studying PIP4K biology. Both pharmacological and genetic tools are essential for a comprehensive understanding of their roles in health and disease, and for the development of effective therapeutic interventions targeting these versatile lipid kinases.
References
- 1. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIP4Ks Suppress Insulin Signaling through a Catalytic-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PIP4K Inhibitors: PIP4K-IN-a131 vs. a166 and Other Emerging Compounds
This guide provides a detailed comparison of various inhibitors targeting Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4Ks), with a particular focus on PIP4K-IN-a131 and its analogue, a166. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to evaluate the performance, selectivity, and cellular effects of these inhibitors.
Introduction to PIP4K
Phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[1]. This enzymatic activity is vital for various signaling pathways that govern cell growth, proliferation, and survival. The three isoforms of PIP4K—PIP4K2A, PIP4K2B, and PIP4K2C—have been implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention[1][2].
Comparative Performance of PIP4K Inhibitors
The following table summarizes the quantitative data for several prominent PIP4K inhibitors, focusing on their potency against different PIP4K isoforms.
| Inhibitor | Target(s) | IC50 (PIP4K2A) | IC50 (PIP4Ks mix) | Other Notable IC50s/Kis | Key Features |
| This compound | PIP4K lipid kinases | 1.9 µM[1][3] | 0.6 µM | Exhibits cancer-selective lethality through a dual blockade of PIP4Ks and mitotic pathways. | |
| a166 | PIP4K lipid kinases | 1.8 µM | Less potent than a131 | Induces reversible growth arrest in normal cells by upregulating PIK3IP1. | |
| CC260 | PIP4K2A, PIP4K2B | Ki: 40 nM | Ki (PIP4K2B): 30 nM | Potent dual inhibitor of PIP4Kα and PIP4Kβ; disrupts cell energy metabolism. | |
| THZ-P1-2 | Pan-PIP4K | 190 nM | ~700 nM (50% inhibition of PIP4Kβ), ~700 nM (75% inhibition of PIP4Kγ) | Covalent pan-PIP4K inhibitor with anti-proliferative activity. | |
| CVM-05-002 | PIP4K2A, PIP4K2B | 0.27 µM | IC50 (PIP4K2B): 1.7 µM |
Signaling Pathways and Inhibitor Mechanism of Action
PIP4K inhibitors, such as a131 and a166, exert their effects by modulating the PI3K/Akt/mTOR signaling pathway. In normal cells, inhibition of PIP4K leads to the transcriptional upregulation of PIK3IP1, a known suppressor of the PI3K pathway. This results in a reversible G1/S cell cycle arrest. However, in cancer cells with activating Ras mutations, this growth arrest is overridden, leading to mitotic catastrophe and selective cell death.
In addition to their catalytic role, PIP4Ks have a catalytic-independent function where they can directly bind to and suppress the activity of Phosphatidylinositol-4-Phosphate 5-Kinases (PIP5Ks). This interaction adds another layer of regulation to the phosphoinositide signaling network.
Experimental Protocols
The characterization of PIP4K inhibitors involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation :
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, and 0.025 mg/ml BSA.
-
Substrate Solution: Prepare small unilamellar vesicles (SUVs) containing phosphatidylinositol-5-phosphate (PI5P) and phosphatidylserine (PS) at a 1:3 ratio in kinase buffer.
-
Enzyme Solution: Dilute recombinant human PIP4K enzyme in kinase buffer to the desired concentration.
-
ATP Solution: Prepare a solution of ATP in kinase buffer.
-
-
Assay Procedure :
-
Add 5 µL of the inhibitor solution (in duplicate) to a 384-well plate.
-
Add 5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the reaction for 1 hour at room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating : Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the PIP4K inhibitor (e.g., this compound from 0-100 µM) for a specified period (e.g., 72 hours).
-
MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The landscape of PIP4K inhibitors is rapidly evolving, with compounds like this compound and a166 demonstrating promising cancer-selective lethality. Their dual-inhibitory mechanism, which involves both the suppression of PIP4K activity and the induction of mitotic catastrophe in cancer cells, represents a novel therapeutic strategy. Further research into the isoform selectivity and in vivo efficacy of these and other emerging PIP4K inhibitors will be crucial for their clinical development. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers in this field.
References
A Comparative Analysis of PIP4K-IN-a131 and I-OMe-AG-538 for Researchers
This guide provides a detailed comparative analysis of two kinase inhibitors, PIP4K-IN-a131 and I-OMe-AG-538, for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective comparison of their performance and mechanisms of action.
Introduction
This compound and I-OMe-AG-538 are small molecule inhibitors with activity against the phosphatidylinositol 5-phosphate 4-kinase (PIP4K) family. While both compounds target this class of lipid kinases, they exhibit distinct profiles in terms of their broader mechanism of action, target specificity, and cellular effects. This guide aims to summarize the current understanding of these two inhibitors to aid in the selection of appropriate tool compounds for research.
Target Profile and Potency
This compound is characterized as a dual inhibitor, targeting both PIP4K and mitotic pathways, which contributes to its cancer-selective lethality.[1][2][3] In contrast, I-OMe-AG-538 has been identified as an inhibitor of both PIP4K and the Insulin-like Growth Factor 1 Receptor (IGF-1R).[4][5]
| Compound | Target(s) | IC50 (PIP4K2A) | IC50 (Other Targets) | Reference |
| This compound | PIP4K, Mitotic Pathways | 1.9 µM | PIP4Ks (total): 0.6 µM | |
| I-OMe-AG-538 | PIP4Kα, IGF-1R | 2.1 µM | PI5P4Kα: 1 µM, IGF-1R: 3.4 µM |
Table 1: Comparison of Target Profiles and In Vitro Potency. This table summarizes the known targets and the half-maximal inhibitory concentrations (IC50) of this compound and I-OMe-AG-538 against purified enzymes.
Cellular Activity and Selectivity
This compound demonstrates a unique cancer-selective activity. It induces reversible G1/S phase growth arrest in normal cells, while in cancer cells, particularly those with activated Ras pathways, it leads to mitotic catastrophe and cell death. This differential effect is attributed to its dual inhibitory mechanism. I-OMe-AG-538 has been shown to be preferentially cytotoxic to pancreatic cancer cells under nutrient-deprived conditions.
| Compound | Cell-based Activity | GI50 (Normal Cells) | GI50 (Cancer Cells) | Reference |
| This compound | Cancer-selective lethality, mitotic catastrophe in cancer cells, reversible growth arrest in normal cells. | 6.5 µM | 1.7 µM | |
| I-OMe-AG-538 | Preferential cytotoxicity to nutrient-deprived PANC-1 cells. | Not Reported | Not Reported |
Table 2: Comparison of Cellular Activities. This table outlines the observed effects of this compound and I-OMe-AG-538 in cellular assays. GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation.
Mechanism of Action
This compound: Dual Inhibition of PIP4K and Mitosis
The mechanism of this compound involves a dual blockade. Inhibition of PIP4K in normal cells leads to the upregulation of PIK3IP1, a suppressor of the PI3K/Akt/mTOR pathway, resulting in reversible growth arrest. In Ras-activated cancer cells, this growth arrest is bypassed, and the cells proceed to mitosis. Here, the second activity of this compound, the disruption of mitosis through the de-clustering of supernumerary centrosomes, leads to mitotic catastrophe and selective cell death. The specific mitotic target of this compound has not yet been fully identified.
Figure 1: Signaling Pathway of this compound. This diagram illustrates the dual mechanism of action of this compound in normal and Ras-activated cancer cells.
I-OMe-AG-538: Inhibition of PIP4Kα and IGF-1R
I-OMe-AG-538 is a derivative of the tyrphostin AG 538 and acts as a substrate-competitive inhibitor of the IGF-1 receptor kinase. It also inhibits PIP4Kα in an ATP-competitive manner. The inhibition of IGF-1R blocks downstream signaling through the Akt and Erk pathways. Its inhibitory effect on PIP4Kα suggests an additional role in modulating phosphoinositide signaling.
Figure 2: Signaling Pathway of I-OMe-AG-538. This diagram shows the dual inhibitory action of I-OMe-AG-538 on the IGF-1R and PIP4Kα pathways.
Experimental Protocols
Detailed protocols for key experiments are provided below. These are generalized procedures and may require optimization for specific experimental conditions.
In Vitro PIP4K2A Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant human PIP4K2A enzyme
-
Substrate: PI(5)P:PS (Phosphatidylinositol 5-phosphate:Phosphatidylserine)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound or I-OMe-AG-538) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of the plate.
-
Add the test compounds to the respective wells. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 3: In Vitro Kinase Assay Workflow. This diagram outlines the key steps in determining the IC50 of an inhibitor using the ADP-Glo™ assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry
CETSA is used to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of proteins upon ligand binding.
Materials:
-
Intact cells
-
Test compound dissolved in DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Ultracentrifuge
-
Equipment for sample preparation for mass spectrometry (including reagents for protein digestion, and tandem mass tagging (TMT) for multiplexing)
-
High-resolution mass spectrometer
Procedure:
-
Treat intact cells with the test compound or vehicle (DMSO) for a specified time.
-
Heat the cell suspensions to a range of different temperatures to induce protein denaturation and aggregation.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated proteins by ultracentrifugation.
-
Prepare the soluble protein samples for mass spectrometry analysis. This typically involves protein reduction, alkylation, digestion (e.g., with trypsin), and labeling with TMT reagents.
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the compound compared to the vehicle control indicates target engagement.
Summary and Conclusion
This compound and I-OMe-AG-538 are both valuable research tools for studying the roles of PIP4K. However, they possess distinct pharmacological profiles that should be considered when designing experiments.
-
This compound is a unique tool for investigating cancer-selective therapies due to its dual inhibitory action on PIP4K and mitosis. Its differential effect on normal versus cancer cells makes it particularly interesting for studies on the interplay between metabolic signaling and cell cycle regulation. However, its off-target mitotic effects need to be considered when interpreting results solely related to PIP4K inhibition.
-
I-OMe-AG-538 offers a different polypharmacological profile, targeting both PIP4Kα and IGF-1R. This makes it a useful compound for exploring the crosstalk between phosphoinositide and growth factor signaling pathways. Researchers should be aware of its activity on IGF-1R to avoid misattribution of cellular effects solely to PIP4K inhibition.
References
- 1. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
differences between PIP4K-IN-a131 and pan-PI5P4K inhibitors like THZ-P1-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent research compounds targeting the phosphatidylinositol 5-phosphate 4-kinase (PIP4K) family: PIP4K-IN-a131 and the pan-PI5P4K inhibitor, THZ-P1-2. This document summarizes their biochemical potency, cellular activity, and mechanistic differences, supported by experimental data and detailed protocols to aid in the selection of the appropriate tool compound for research and drug discovery endeavors.
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), comprising isoforms α, β, and γ (encoded by PIP4K2A, PIP4K2B, and PIP4K2C respectively), are lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] These enzymes are integral to a multitude of cellular processes, including signal transduction, metabolic regulation, and autophagy, and their dysregulation has been implicated in cancer and other diseases.[1][2] Small molecule inhibitors of PIP4Ks are therefore valuable tools for dissecting the roles of these kinases and for exploring their therapeutic potential. This guide focuses on a comparative analysis of two such inhibitors: this compound and THZ-P1-2.
At a Glance: Key Differences
| Feature | This compound | THZ-P1-2 |
| Target(s) | PIP4K lipid kinases[3][4] | Pan-PI5P4K (α, β, γ) |
| Mechanism of Action | Dual inhibitor of PIP4Ks and mitotic pathways | Covalent, irreversible inhibitor targeting a cysteine residue |
| Selectivity | Targets PIP4K2A and PIP4K2C; also affects mitosis | Pan-inhibitor of PI5P4K isoforms; some off-target activity reported |
| Key Cellular Effects | Induces reversible growth arrest in normal cells and mitotic catastrophe in cancer cells; modulates PI3K/Akt/mTOR pathway | Disrupts autophagy, impairs mitochondrial homeostasis, and has anti-leukemic activity |
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and THZ-P1-2, providing a basis for comparing their potency and cellular effects.
Table 1: Biochemical Potency against PIP4K Isoforms
| Inhibitor | Target | IC50 | Assay Conditions |
| This compound | Purified PIP4K2A | 1.9 µM | In vitro kinase assay |
| PIP4Ks (crude cell lysate) | 0.6 µM | HeLa cell lysate, PI5P (1 µM), ATP (0.5 µM) | |
| THZ-P1-2 | PI5P4Kα | 190 nM | In vitro kinase assay |
| PI5P4Kα and γ | ~75% inhibition at 0.7 µM | PI-4,5-P2 formation assay | |
| PI5P4Kβ | ~50% inhibition at 0.7 µM | PI-4,5-P2 formation assay |
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line(s) | IC50 / Effect | Assay |
| This compound | Various cancer cell lines | Potent antiproliferative agent with selectivity for cancer cells | Cell proliferation assay (72 hours) |
| THZ-P1-2 | AML/ALL cell lines (THP1, SEMK2, OCI/AML-2, HL60, SKM1, NOMO1) | 0.87 - 3.95 µM | Cell proliferation assay (72 hours) |
| Myeloid and lymphoid leukemic cell lines | 5.6 to >100 µM (myeloid); 2.3 to 13.4 µM (lymphoid) | Cell viability assay |
Mechanism of Action and Signaling Pathways
This compound and THZ-P1-2 exhibit distinct mechanisms of action and consequently impact different downstream signaling pathways.
This compound: A Dual Inhibitor Targeting PIP4Ks and Mitosis
This compound was identified through a phenotypic screen for compounds that selectively kill cancer cells. Its primary targets were identified as the PIP4K lipid kinases. Inhibition of PIP4Ks by a131 in normal cells leads to the transcriptional upregulation of PIK3IP1, a suppressor of the PI3K/Akt/mTOR pathway, resulting in reversible growth arrest. In contrast, Ras-activated cancer cells can bypass this growth arrest. However, these cells are then susceptible to a131's secondary effect: the disruption of mitosis, leading to mitotic catastrophe and selective cancer cell death.
THZ-P1-2: A Covalent Pan-PI5P4K Inhibitor Disrupting Autophagy
THZ-P1-2 is a first-in-class, selective, and covalent pan-inhibitor of the PI5P4K family. It irreversibly binds to cysteine residues on a disordered loop in PI5P4Kα, β, and γ. The primary cellular consequence of PI5P4K inhibition by THZ-P1-2 is the disruption of autophagy. This is characterized by the impairment of autophagosome clearance and an increase in the nuclear localization of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This disruption of autophagy and mitochondrial homeostasis contributes to its anti-leukemic activity.
The Role of PIP4K in the Hippo Signaling Pathway
Recent studies have uncovered a connection between PI5P4K activity and the Hippo signaling pathway, a critical regulator of organ size and a tumor suppressor pathway. The core Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4Ks. Conversely, PI5P4K activity, through its regulation of PI5P levels, can modulate the interaction between the key Hippo proteins MOB1 and LATS, thereby influencing the activity of the downstream effector YAP. This crosstalk highlights a novel mechanism by which cellular metabolism, sensed by PI5P4Ks, can be integrated with growth control pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and application of these inhibitors.
Protocol 1: In Vitro Kinase Assay (Bioluminescence-Based)
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against a PIP4K isoform by measuring ADP production.
Materials:
-
Recombinant human PI5P4Kα enzyme
-
Phosphatidylinositol 5-phosphate (PI(5)P) substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, solid-bottom 384-well plates
-
Test compounds (e.g., this compound, THZ-P1-2) dissolved in DMSO
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells.
-
Prepare a solution of PI5P4Kα enzyme and PI(5)P substrate in kinase assay buffer.
-
Prepare the ATP solution in the same buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the substrate solution.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls (100% activity) and no-enzyme controls (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the target engagement of an inhibitor with PIP4K in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermocycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the PIP4K isoform of interest and a loading control)
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) at the desired concentration for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C). Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blotting:
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target PIP4K isoform.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melting curves for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.
-
Protocol 3: Cell Viability Assay (Luminescence-Based)
This protocol details a method to assess the effect of a PIP4K inhibitor on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate for 72 hours.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
-
Conclusion
This compound and THZ-P1-2 are both valuable chemical probes for studying the biology of PIP4K enzymes, yet they possess distinct properties that make them suitable for different research questions. THZ-P1-2 is a potent, covalent, and pan-isoform inhibitor, making it an excellent tool for investigating the general consequences of PI5P4K inhibition, particularly in the context of autophagy and metabolism. In contrast, this compound's unique dual-inhibitory mechanism, which combines PIP4K inhibition with the induction of mitotic catastrophe in cancer cells, offers a compelling pharmacological strategy for achieving cancer-selective lethality. The choice between these inhibitors will depend on the specific experimental context, the desired isoform selectivity, and the cellular pathways of interest. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The PIP4K2 inhibitor THZ-P1-2 exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
A Comparative Guide to PIP4K-IN-A131 and Isoform-Specific PIP4K Inhibitors
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This product is a key second messenger and a substrate for phosphoinositide 3-kinase (PI3K), which is central to the PI3K/Akt/mTOR signaling pathway that governs cell growth, proliferation, and survival.[2][3] The three mammalian isoforms of PIP4K—PIP4K2A (α), PIP4K2B (β), and PIP4K2C (γ)—exhibit distinct subcellular localizations and have been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making them attractive therapeutic targets.[1][4]
This guide provides a detailed comparison of PIP4K-IN-A131, a dual inhibitor of PIP4K and mitotic pathways, with a range of recently developed isoform-specific PIP4K inhibitors. We will examine their potency, selectivity, and mechanisms of action, supported by experimental data, to assist researchers in selecting the appropriate tool compound for their studies.
Overview of this compound
This compound (also referred to as a131) is a small molecule inhibitor that exhibits a unique dual-inhibitory mechanism. It targets the PIP4K lipid kinase family and also disrupts mitotic pathways. This dual action leads to cancer-selective lethality. In normal cells, inhibition of PIP4Ks by this compound leads to the transcriptional upregulation of PIK3IP1, a natural suppressor of the PI3K/Akt/mTOR pathway, resulting in reversible growth arrest. However, in cancer cells with activating Ras mutations, this growth arrest is bypassed. These cells then enter mitosis, where this compound's ability to de-cluster supernumerary centrosomes induces mitotic catastrophe and selective cell death.
Comparison with Isoform-Specific Inhibitors
The development of isoform-selective inhibitors has been crucial for dissecting the specific roles of PIP4K2A, PIP4K2B, and PIP4K2C. These inhibitors offer a more targeted approach compared to the broader activity of this compound.
-
PIP4K2A (α) Inhibitors: The alpha isoform is the most catalytically active and has been linked to p53 mutant breast cancer and acute myeloid leukemia. Potent and selective inhibitors for PIP4K2A include BAY-091 , BAY-297 , and ARUK2002821 . These compounds allow for the specific interrogation of PIP4K2A's role in cellular processes.
-
PIP4K2B (β) Inhibitors: The beta isoform is found in the nucleus and at the plasma membrane and is implicated in insulin sensitivity and mechanosensing. Dual inhibitors such as CC260 target both PIP4K2A and PIP4K2B, disrupting cellular energy homeostasis and showing selective toxicity towards p53-null tumor cells. More selective inhibitors like PI5P4K-β-IN-1 and PI5P4K-β-IN-2 have also been developed.
-
PIP4K2C (γ) Inhibitors: The gamma isoform is the least active and is involved in regulating mTORC1 signaling and has been identified as a potential target in Huntington's disease. Highly selective inhibitors for PIP4K2C include TMX-4102 , ARUK2001607 , and NIH-12848 , with some exhibiting allosteric binding modes which can offer greater selectivity.
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50, Ki, or Kd values) of this compound and a selection of isoform-specific inhibitors against the three PIP4K isoforms. This data allows for a direct comparison of their activity and selectivity.
| Inhibitor | Target(s) | IC50 / Ki / Kd | Assay Type | Reference(s) |
| This compound | PIP4Ks, Mitotic Pathways | IC50: 0.6 µM (PIP4Ks), 1.9 µM (PIP4K2A) | In Vitro Kinase Assay | |
| THZ-P1-2 | pan-PIP4K (covalent) | Apparent IC50: 190 nM (PIP4K2A) | ADP-Glo | |
| BAY-091 | PIP4K2A | Potent and Selective | Not Specified | |
| ARUK2002821 | PIP4K2A | pIC50: 8.0 | ADP-Glo | |
| CC260 | PIP4K2A, PIP4K2B | Ki: 40 nM (PIP4K2A), 30 nM (PIP4K2B) | Not Specified | |
| PI5P4K-β-IN-2 | PIP4K2B | IC50: 0.35 µM | Not Specified | |
| TMX-4102 | PIP4K2C | Kd: 0.45 nM | Binding Assay | |
| NIH-12848 | PIP4K2C | IC50: 1 µM | Radiometric Assay | |
| ARUK2001607 | PIP4K2C | Kd: 7.1 nM | Not Specified |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the relevant signaling pathways and the experimental procedures used to characterize them.
The diagram above illustrates the central role of PIP4K in converting PI5P to PI(4,5)P2, which is then utilized by PI3K to activate the Akt/mTORC1 pathway, promoting cell growth and proliferation. This compound and isoform-specific inhibitors block this pathway at the level of PIP4K. PIP4K inhibition can also upregulate PIK3IP1, which further suppresses PI3K activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIP4Ks Suppress Insulin Signaling through a Catalytic-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
Validating PIP4K-IN-a131 Efficacy: A Comparative Guide to Using Kinase-Dead PIP4K Mutants
For researchers, scientists, and drug development professionals, establishing the on-target effects of a novel inhibitor is paramount. This guide provides a comparative framework for validating the effects of PIP4K-IN-a131, a dual inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase (PIP4K) and mitotic pathways, by contrasting its activity with the use of a kinase-dead PIP4K mutant. Understanding the distinct roles of PIP4K's catalytic and scaffolding functions is crucial for accurate interpretation of experimental outcomes.
PIP4K enzymes are lipid kinases that play a complex role in cell signaling, primarily through their involvement in the PI3K/Akt/mTOR pathway.[1][2] The inhibitor this compound has emerged as a promising agent that selectively induces cell death in cancer cells.[1] A key tool for dissecting the mechanism of such inhibitors is the kinase-dead mutant, a version of the enzyme that is catalytically inactive but retains its structural integrity. This allows researchers to distinguish between effects caused by the inhibition of the enzyme's activity and those resulting from the disruption of its protein-protein interactions.
Distinguishing Catalytic versus Scaffolding Functions of PIP4K
Recent studies have revealed that PIP4K possesses both catalytic and non-catalytic (scaffolding) functions. While its kinase activity is responsible for phosphorylating PI(5)P to PI(4,5)P2, its physical presence can also influence signaling pathways.[3]
A pivotal study demonstrated that in triple-knockout (TKO) cells lacking all three PIP4K isoforms, there was a paradoxical increase in PI(4,5)P2 levels and enhanced insulin-stimulated PI(3,4,5)P3 production.[3] Re-expression of either wild-type PIP4K or a kinase-dead PIP4K mutant in these cells restored normal PI(4,5)P2 levels and insulin signaling. This indicates that PIP4K has a catalytic-independent role in suppressing the activity of PIP5K, the primary enzyme responsible for PI(4,5)P2 synthesis.
This dual functionality underscores the importance of using a kinase-dead mutant as a control when evaluating a PIP4K inhibitor like this compound. If the inhibitor's effects are phenocopied by the expression of a kinase-dead mutant, it suggests that the inhibitor is primarily acting by blocking the enzyme's catalytic activity. Conversely, if the effects of the inhibitor differ from those of the kinase-dead mutant, it may indicate that the inhibitor also disrupts the scaffolding function of PIP4K or has off-target effects.
Comparative Analysis of this compound and Kinase-Dead PIP4K
The following table summarizes the expected comparative effects of this compound and a kinase-dead PIP4K mutant based on current literature. This provides a framework for designing experiments to validate the on-target effects of the inhibitor.
| Parameter | This compound Treatment | Kinase-Dead PIP4K Mutant Expression | Interpretation of Concordant Results | Interpretation of Discordant Results |
| PIP4K Catalytic Activity | Inhibited | Abolished | Confirms on-target enzymatic inhibition by this compound. | - |
| PI(5)P Levels | Expected to increase | Increased | Suggests this compound effectively blocks the primary catalytic function of PIP4K. | May indicate off-target effects of the inhibitor on other lipid kinases or phosphatases. |
| PI(4,5)P2 Levels | May have complex effects due to dual role of PIP4K. | Restored to near wild-type levels in a PIP4K knockout background | - | If this compound alters PI(4,5)P2 levels differently than the kinase-dead mutant, it may be disrupting the scaffolding function of PIP4K that regulates PIP5K. |
| PI3K/Akt Signaling | Inhibition in normal cells | Reconstitution in PIP4K knockout cells restores normal insulin-stimulated Akt phosphorylation | - | If this compound inhibits Akt signaling while the kinase-dead mutant does not (in a rescue experiment), it suggests the inhibitor's effect is independent of PIP4K's catalytic activity and may involve its scaffolding role or off-target effects. |
| Cell Cycle Progression | Arrests normal cells at G1/S phase | Does not induce cell cycle arrest on its own. | - | Highlights the dual-inhibitory nature of this compound, which also targets mitotic pathways, an effect not mimicked by the kinase-dead mutant. |
| Cancer Cell Viability | Induces mitotic catastrophe and cell death in Ras-activated cancer cells | Does not typically induce cell death. | - | Confirms the cancer-selective lethality of this compound is due to its dual-inhibitory mechanism, not solely PIP4K catalytic inhibition. |
Experimental Protocols
To validate the effects of this compound, a series of experiments comparing its action to that of a kinase-dead PIP4K mutant are recommended.
In Vitro Kinase Assay
Objective: To confirm that this compound directly inhibits the catalytic activity of PIP4K.
Methodology:
-
Purify recombinant wild-type and kinase-dead PIP4K proteins.
-
Perform an in vitro kinase assay using PI(5)P as a substrate and radiolabeled ATP ([γ-³²P]ATP).
-
Incubate wild-type PIP4K with varying concentrations of this compound.
-
Include the kinase-dead PIP4K as a negative control to ensure no ATP hydrolysis is detected.
-
Separate the reaction products by thin-layer chromatography (TLC) and quantify the formation of radiolabeled PI(4,5)P2 using autoradiography.
-
Calculate the IC50 value of this compound.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to PIP4K in a cellular context.
Methodology:
-
Treat cells with either vehicle control or this compound.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the lysates to separate aggregated, denatured proteins from the soluble fraction.
-
Analyze the soluble protein fraction by Western blotting using an antibody against PIP4K.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.
Analysis of Phosphoinositide Levels
Objective: To compare the effects of this compound and a kinase-dead PIP4K mutant on cellular phosphoinositide levels.
Methodology:
-
Generate cell lines (e.g., HEK293T or HeLa) with a triple knockout (TKO) of all PIP4K isoforms.
-
In parallel, transfect the TKO cells with either an empty vector, wild-type PIP4K, or a kinase-dead PIP4K mutant.
-
Treat the parental cell line and the TKO cell line with this compound.
-
Label cells with ³H-myo-inositol.
-
Extract lipids and analyze the different phosphoinositide species by high-performance liquid chromatography (HPLC).
-
Compare the levels of PI(5)P and PI(4,5)P2 across all conditions.
Western Blot Analysis of PI3K/Akt Signaling
Objective: To assess the impact of this compound and a kinase-dead PIP4K mutant on the PI3K/Akt signaling pathway.
Methodology:
-
Use the same set of cell lines as in the phosphoinositide analysis (parental, TKO, and reconstituted TKO cells).
-
Serum-starve the cells and then stimulate with insulin or another growth factor.
-
Treat the parental and TKO cells with this compound prior to stimulation.
-
Lyse the cells and perform Western blot analysis for key signaling proteins, including phosphorylated Akt (p-Akt) and total Akt.
-
Compare the levels of p-Akt across the different conditions.
Visualizing the Experimental Logic and Signaling Pathways
To further clarify the experimental design and the underlying signaling pathways, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and a kinase-dead mutant.
References
Confirming PIP4K-IN-A131 Target Engagement: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, establishing definitive target engagement is a cornerstone of preclinical research. This guide provides a comparative analysis of experimental strategies to confirm that the cellular effects of PIP4K-IN-A131 are a direct consequence of its interaction with its intended targets, the phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks).
This compound (also known as a131) is a dual-inhibitory compound that has been shown to selectively kill cancer cells while causing reversible growth arrest in normal cells.[1][2] The primary targets of this compound have been identified as the PIP4K lipid kinases.[1][2][3] Confirmation of this target engagement is crucial to validate its mechanism of action and to rule out off-target effects. This guide will detail rescue experiment strategies, compare them with alternative approaches, and provide the necessary experimental protocols and data presentation formats.
Methods for Confirming Target Engagement
Several methods can be employed to validate the on-target activity of a small molecule inhibitor like this compound. These range from initial biophysical confirmation of binding to more definitive genetic rescue experiments.
| Method | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Confirms target binding in a cellular context; label-free. | Does not directly prove that the observed phenotype is due to target inhibition; potential for off-target binding to also cause stabilization. |
| Genetic Phenocopy | Knockdown or knockout of the target gene should replicate the pharmacological effects of the inhibitor. | Provides strong evidence for the on-target mechanism of action. | Potential for off-target effects of siRNA/shRNA; compensatory mechanisms may arise in knockout models. |
| Resistant Mutant Rescue | Expression of a drug-resistant mutant of the target protein should reverse the cellular phenotype induced by the inhibitor. | Considered the gold standard for confirming on-target activity. | Requires identification and validation of a resistance-conferring mutation; can be technically challenging to generate and express the mutant. |
| Downstream Signaling Analysis | Inhibition of the target should lead to predictable changes in downstream signaling pathways, which can be rescued by manipulating those pathways. | Links target engagement to a functional cellular outcome. | Downstream pathways can be complex with multiple inputs, making interpretation challenging. |
Rescue Experiments with this compound and Alternatives
A crucial piece of evidence for this compound's on-target activity comes from the observation that the genetic ablation of PIP4Ks phenocopies the effects of the compound. This provides strong, albeit indirect, "rescue" evidence; re-expression of the wild-type kinase in the knockout cells should, in principle, restore sensitivity to the compound.
Comparative Inhibitors
| Inhibitor | Primary Target(s) | Method of Target Engagement Confirmation | Rescue Experiment Example |
| This compound (a131) | PIP4K lipid kinases | CETSA, Genetic phenocopy (ablation of PIP4Ks) | Not explicitly documented with a resistant mutant. Genetic ablation of PIP4Ks mimics the inhibitor's effects. |
| THZ-P1-2 | Covalent pan-PI5P4K inhibitor | Streptavidin pulldown of biotinylated analog, Cysteine-to-serine mutant | Expression of a cysteine-to-serine mutant of PI5P4K confers resistance to the inhibitor. |
| NCT-504 | PI5P4Kγ inhibitor | Genetic knockdown phenocopy | Silencing of PIP4K2C (encoding PI5P4Kγ) phenocopies the effect of NCT-504 in reducing mutant huntingtin protein levels. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for determining the target engagement of PIP4K inhibitors in a cellular context.
Objective: To determine if this compound binds to and stabilizes PIP4K proteins in intact cells.
Materials:
-
Cell line expressing endogenous PIP4Ks (e.g., BJ, HeLa)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies against PIP4K isoforms
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control (DMSO) for 1-2 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble PIP4K isoforms by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble PIP4K as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Resistant Mutant Rescue Experiment (Conceptual Protocol)
This is a conceptual protocol for a definitive rescue experiment.
Objective: To demonstrate that the cellular effects of this compound are reversed by the expression of a drug-resistant PIP4K mutant.
Materials:
-
Cell line sensitive to this compound
-
Expression vector for wild-type PIP4K
-
Expression vector for a putative this compound-resistant mutant
-
This compound
-
Reagents for cell transfection, selection, and the specific cellular assay (e.g., cell cycle analysis, apoptosis assay)
Procedure:
-
Generate Resistant Mutant: Identify a putative binding site of this compound on PIP4K (e.g., through computational modeling or mutagenesis screening) and generate a mutant that is predicted to have reduced binding affinity.
-
Transfection and Selection: Transfect the sensitive cell line with the wild-type PIP4K vector, the resistant mutant vector, or an empty vector control. Select for stable expression.
-
Inhibitor Treatment: Treat the engineered cell lines with a concentration of this compound that elicits a clear phenotype in the control cells.
-
Phenotypic Analysis: Perform the relevant cellular assay (e.g., measure cell cycle arrest via flow cytometry).
-
Data Analysis: Compare the phenotype of the different cell lines. If the cells expressing the resistant mutant are insensitive to this compound's effects, it confirms on-target activity.
Visualizing Signaling Pathways and Workflows
To better understand the context of these experiments, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: PIP4K Signaling and the Effect of this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Logic of a Resistant Mutant Rescue Experiment.
References
- 1. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality. [escholarship.org]
- 3. Lipid kinases PIP5Ks and PIP4Ks: potential drug targets for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
assessing the specificity of PIP4K-IN-a131 against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor PIP4K-IN-A131, focusing on its specificity against other kinases. The information is compiled from published experimental data to aid in the evaluation of this compound for research and drug development purposes.
Executive Summary
This compound (also known as a131) is a dual-inhibitory compound that selectively targets cancer cells.[1][2][3] Its primary targets have been identified as the phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks), a family of lipid kinases.[1][2] In addition to its effects on PIP4Ks, a131 also impacts mitotic pathways, contributing to its cancer-selective lethality. While specific inhibitory concentrations against PIP4K isoforms have been determined, a comprehensive, publicly available kinome-wide selectivity profile against a broad panel of protein kinases is not available at this time. This guide presents the existing data on the specificity of this compound and the experimental methods used for its characterization.
Quantitative Kinase Inhibition Data
The following table summarizes the known inhibitory activity of this compound against its identified primary targets.
| Target Kinase | IC50 (µM) | Assay Type | Notes |
| PIP4Ks (total) | 0.6 | In vitro kinase assay | Inhibition of PIP4K activity from HeLa cell lysates. |
| PIP4K2A (purified) | 1.9 | In vitro kinase assay | Inhibition of purified recombinant PIP4K2A. |
Data sourced from Kitagawa et al., 2017.
Note on Selectivity Data: A broad-panel kinome scan, detailing the percentage of inhibition against a large and diverse set of kinases, has not been published for this compound. The primary method used to identify its targets was a Cellular Thermal Shift Assay (CETSA), which assesses target engagement within intact cells rather than providing a wide in vitro selectivity profile.
Signaling Pathway and Mechanism of Action
This compound exhibits a dual mechanism of action that contributes to its cancer-selective effects. It inhibits the PIP4K family of lipid kinases and also interferes with mitotic processes. In normal cells, inhibition of PIP4Ks leads to a reversible growth arrest. However, in cancer cells, particularly those with activated Ras pathways, this growth arrest is bypassed, and the cells proceed to mitosis where the compound's antimitotic effects lead to cell death.
Caption: Dual-inhibitory mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the specificity of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Identification
This method was employed to identify the cellular targets of this compound by observing changes in protein thermal stability upon compound binding.
Objective: To identify the intracellular protein targets of this compound.
Materials:
-
Cell lines (e.g., normal human BJ fibroblasts)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Instrumentation for heating cell lysates (e.g., PCR cycler)
-
Ultracentrifuge
-
Equipment for sample preparation for mass spectrometry (e.g., filters for protein digestion, reagents for tryptic digestion)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound or DMSO for a specified period.
-
Cell Harvest: Harvest and wash the cells with PBS containing inhibitors.
-
Heating: Resuspend the cell pellets in PBS and heat them across a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated proteins by ultracentrifugation.
-
Protein Digestion: Collect the supernatant (soluble fraction) and prepare the proteins for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins remaining in the soluble fraction at each temperature.
-
Data Analysis: Compare the melting curves of proteins from compound-treated and vehicle-treated cells. A shift in the melting curve for a specific protein in the presence of the compound indicates direct binding.
Caption: Workflow for CETSA-based target identification.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This biochemical assay was used to quantify the inhibitory effect of this compound on the enzymatic activity of purified PIP4K2A and total PIP4Ks from cell lysates.
Objective: To determine the IC50 values of this compound against PIP4K kinases.
Materials:
-
Purified recombinant PIP4K2A or HeLa cell lysate as a source of PIP4Ks
-
This compound
-
Substrate: Phosphatidylinositol 5-phosphate (PI5P)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer for signal detection
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase (purified PIP4K2A or cell lysate), the substrate (PI5P), and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for the enzymatic reaction to proceed.
-
ADP Detection (Step 1): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
ATP Generation (Step 2): Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to produce light.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a potent inhibitor of PIP4K lipid kinases with a unique dual-inhibitory mechanism that also involves the mitotic pathway, leading to cancer-selective cell killing. The primary evidence for its target specificity comes from Cellular Thermal Shift Assays and in vitro kinase activity assays. While these studies have firmly established PIP4Ks as primary targets, the lack of a comprehensive kinome-wide screening profile means that its activity against a broader range of protein kinases is not fully characterized in publicly available literature. Researchers should consider this data gap when designing experiments and interpreting results involving this compound. Further studies are warranted to fully elucidate its off-target profile and to further validate its potential as a therapeutic agent.
References
Unveiling the Two-Pronged Attack of PIP4K-IN-a131 on Cancer Cells: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the dual-inhibitory mechanism of PIP4K-IN-a131, its validation, and a comparative analysis with alternative inhibitors.
This compound has emerged as a promising anti-cancer agent due to its unique dual-inhibitory mechanism that selectively targets cancer cells while inducing reversible growth arrest in normal cells. This guide provides an in-depth comparison of this compound with other known PIP4K inhibitors, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of targeted cancer therapies.
A Tale of Two Pathways: The Dual-Inhibitory Mechanism of this compound
This compound exerts its cancer-selective lethality through a sophisticated two-pronged approach. Its primary targets are the phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks), a family of lipid kinases. In normal cells, inhibition of PIP4Ks by this compound leads to the transcriptional upregulation of PIK3IP1, a natural suppressor of the PI3K/Akt/mTOR signaling pathway. This suppression results in a reversible G1/S phase cell cycle arrest, effectively putting normal cells in a state of hibernation from which they can recover.[1][2]
However, in cancer cells harboring Ras mutations, this protective mechanism is overridden. Activated Ras signaling bypasses the growth arrest induced by PIP4K inhibition and pushes the cells into mitosis. It is at this stage that the second, and fatal, arm of this compound's mechanism is revealed. The compound interferes with the proper clustering of supernumerary centrosomes, a common feature of cancer cells, leading to mitotic catastrophe and subsequent cell death.[1][2] While the precise molecular target of this second activity is yet to be fully elucidated, its effect is a potent and selective elimination of Ras-activated cancer cells.[3]
At a Glance: this compound vs. The Alternatives
To provide a clear perspective on the efficacy and specificity of this compound, the following table summarizes its inhibitory activity alongside a selection of alternative pan and isoform-specific PIP4K inhibitors.
| Inhibitor | Type | Target(s) | IC50 / Ki | Reference |
| This compound | Pan-Inhibitor | PIP4K2A, PIP4Ks | IC50: 1.9 µM (PIP4K2A), 0.6 µM (PIP4Ks) | |
| a166 | Pan-Inhibitor | PIP4K2A | IC50: 1.8 µM | |
| I-OMe-AG-538 | Pan-Inhibitor | PIP4K2A | IC50: 2.1 µM | |
| THZ-P1-2 | Pan-Inhibitor (covalent) | PIP4Kα, β, γ | IC50: 190 nM (PIP4Kα) | |
| CVM-05-002 | Pan-Inhibitor | PIP4Kα, PIP4Kβ | IC50: 0.27 µM (PIP4Kα), 1.7 µM (PIP4Kβ) | |
| CC260 | Dual Inhibitor | PIP4Kα, PIP4Kβ | Ki: 40 nM (PIP4Kα), 30 nM (PIP4Kβ) | |
| BAY-091 | Isoform-specific | PIP4K2A | IC50: 1.3 nM (low ATP), 16.4 nM (high ATP) | |
| NIH-12848 | Isoform-specific | PIP4Kγ | IC50: ~1 µM | |
| NCT-504 | Isoform-specific (allosteric) | PIP4Kγ | IC50: 15.8 µM |
Validating the Mechanism: A Look at the Experimental Protocols
The dual-inhibitory mechanism of this compound and the activity of its alternatives have been validated through a series of rigorous experimental protocols.
Cellular Thermal Shift Assay (CETSA)
This powerful technique was instrumental in identifying PIP4K as the direct intracellular target of this compound.
-
Principle: CETSA is based on the principle that the binding of a ligand (e.g., a drug) to its target protein increases the thermal stability of that protein.
-
Methodology:
-
Intact cells are treated with the compound of interest or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
In Vitro Kinase Assays
These assays are essential for quantifying the inhibitory potency of compounds against purified kinases.
-
Principle: These assays measure the enzymatic activity of a kinase by detecting the phosphorylation of a substrate.
-
Common Methodologies:
-
Radiometric Assays: Utilize radioactively labeled ATP ([γ-³²P]ATP). The incorporation of the radioactive phosphate group onto the substrate is measured.
-
Luminescence-based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.
-
Fluorescence-based Assays (e.g., HTRF®): Employ fluorescence resonance energy transfer (FRET) to detect the phosphorylated product.
-
-
General Protocol:
-
The purified PIP4K enzyme is incubated with its lipid substrate (e.g., PI5P) and ATP in a suitable reaction buffer.
-
The inhibitor is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of product formed is quantified using one of the detection methods described above.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Mitotic Catastrophe Assays
These assays are used to observe and quantify the induction of mitotic catastrophe in cancer cells.
-
Principle: Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis. It is morphologically characterized by the presence of giant, multinucleated cells.
-
Methodologies:
-
Microscopy: Cells are treated with the compound and then stained with DNA dyes (e.g., DAPI or Hoechst) and antibodies against cellular components like tubulin to visualize the mitotic spindle and nuclear morphology. The percentage of multinucleated cells is then quantified.
-
Flow Cytometry: Cells are stained with a DNA dye (e.g., propidium iodide) to analyze the cell cycle distribution. The appearance of a polyploid population (>4N DNA content) is indicative of mitotic catastrophe.
-
Clonogenic Assays: This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cell survival and the ultimate fate following mitotic catastrophe.
-
Visualizing the Molecular Interactions and Cellular Fates
To better understand the complex mechanisms at play, the following diagrams illustrate the signaling pathways and logical workflows involved in the action of this compound.
Caption: Differential effects of this compound in normal vs. cancer cells.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Logical relationship of this compound's dual-inhibitory mechanism.
References
Unveiling Convergent Mechanisms: A Comparative Guide to PIP4K-IN-a131 and Genetic Models in PIP4K Research
For researchers and drug development professionals investigating the intricacies of the phosphatidylinositol 5-phosphate 4-kinase (PIP4K) signaling pathway, a critical aspect of validating pharmacological findings is the cross-verification with genetic models. This guide provides an objective comparison of the cellular effects induced by the pharmacological inhibitor PIP4K-IN-a131 and those observed through genetic ablation of PIP4K isoforms, supported by experimental data and detailed protocols.
The small molecule inhibitor this compound has emerged as a potent tool for probing PIP4K function, demonstrating cancer-selective lethality. It achieves this by inducing reversible growth arrest in normal cells while promoting mitotic catastrophe in cancer cells, particularly those with Ras pathway activation.[1] Encouragingly, studies have demonstrated that the genetic knockdown of all PIP4K isoforms produces a phenocopy of the effects observed with this compound treatment, lending strong support to the on-target activity of the compound.[1]
Data Presentation: Pharmacological Inhibition vs. Genetic Ablation
The following tables summarize the quantitative data from studies investigating the effects of this compound and genetic knockdown of PIP4K isoforms.
| Pharmacological Inhibition with this compound | |
| Parameter | Value |
| IC50 (purified PIP4K2A) | 1.9 µM[1] |
| IC50 (total PIP4Ks in HeLa cell lysate) | 0.6 µM[1] |
| GI50 (Normal BJ cells) | ~6.5 µM[1] |
| GI50 (Cancer cell panel average) | ~1.7 µM |
| Genetic Ablation of PIP4K Isoforms (siRNA) | |
| Cell Line | Effect on Cell Viability/Proliferation |
| Normal BJ cells (all isoforms silenced) | Induction of growth arrest. |
| Transformed BJ cells (all isoforms silenced) | Marginal increase in apoptosis. |
| Normal BJ cells (individual isoform silenced) | No significant growth inhibition. |
Signaling Pathway Modulation: A Convergent Picture
A key mechanism of action for both this compound and genetic ablation of PIP4Ks in normal cells is the suppression of the PI3K/Akt/mTOR signaling pathway. This is achieved through the transcriptional upregulation of PIK3IP1, a known suppressor of PI3K. In Ras-transformed cells, this protective mechanism is overridden, leading to the observed cancer-selective lethality of this compound.
| Downstream Signaling Effects in Normal BJ Cells | |
| Intervention | Effect on PI3K/Akt/mTOR Pathway |
| This compound treatment | Inhibition |
| siRNA knockdown of all PIP4K isoforms | Inhibition |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assays
1. MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or transfect with PIP4K-targeting or control siRNAs.
-
Incubation: Incubate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. BrdU Incorporation Assay:
-
Cell Treatment: Treat cells with this compound or transfect with siRNAs as described above.
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for 2-24 hours.
-
Fixation and Permeabilization: Fix the cells with a fixing solution and permeabilize them to allow antibody access.
-
Antibody Incubation: Incubate with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme.
-
Detection: Analyze the incorporation of BrdU using flow cytometry or a microplate reader.
siRNA-mediated Knockdown of PIP4K Isoforms
-
siRNA Design: Utilize validated siRNA sequences targeting PIP4K2A, PIP4K2B, and PIP4K2C. A non-targeting siRNA should be used as a negative control.
-
Transfection: Transfect cells with siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. A final siRNA concentration of 20-50 nM is typically effective.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for target gene knockdown.
-
Validation: Confirm knockdown efficiency by quantitative RT-PCR (qRT-PCR) or Western blotting for PIP4K isoform expression.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
-
Cell Lysis: After treatment with this compound or siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, p-Akt, S6K, p-S6K).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis of the bands can be performed to quantify changes in protein phosphorylation.
Visualizing the Molecular Logic
To further elucidate the relationships described, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Figure 1. Signaling pathways affected by PIP4K inhibition.
Figure 2. General experimental workflow for comparison.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of PIP4K-IN-a131
For researchers and laboratory professionals engaged in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for PIP4K-IN-a131, a potent inhibitor of PIP4K lipid kinases. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on best practices for the disposal of similar small molecule kinase inhibitors and should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn. Small molecule inhibitors like this compound are biologically active and may possess uncharacterized toxicological properties.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: When handling the compound outside of a certified fume hood or if there is a risk of aerosolization, an appropriate respirator should be used.
Engineering Controls: All handling of solid this compound and the preparation of its solutions should be conducted within a certified laboratory fume hood to prevent the inhalation of dust or vapors. Ensure the laboratory is well-ventilated.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 295.34 g/mol | [1][2] |
| Formula | C20H13N3 | [1][2] |
| CAS Number | 2055405-95-1 | [1] |
| IC50 (PIP4K2A) | 1.9 µM | |
| IC50 (PIP4Ks) | 0.6 µM | |
| Purity | >98% | |
| Storage (Solid) | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C | |
| Storage (Solution) | Stock solutions can be stored below -20°C for several months. |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound is contingent on its physical state (solid or solution) and whether it has been contaminated.
Unused or Expired Solid Compound
-
Do not discard solid this compound in regular laboratory or municipal trash.
-
The original container holding the unused or expired compound must be treated as hazardous chemical waste.
-
Ensure the container is securely sealed and that the label is intact and clearly legible.
-
Store the sealed container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible chemicals as per your institution's guidelines.
Solutions of this compound
-
Aqueous solutions should not be disposed of down the drain.
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically resistant waste container.
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the solvent used (e.g., "this compound in DMSO").
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory, following all institutional safety protocols.
Contaminated Laboratory Materials
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste bag or container.
-
Sharps: Needles, syringes, or any other sharps used for handling solutions of the inhibitor must be disposed of in an approved sharps container.
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected and treated as hazardous waste. If decontamination is not practical, the glassware itself should be disposed of as hazardous solid waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always consult your local EHS department for institution-specific disposal requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
